AZD5597
Descripción
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Propiedades
IUPAC Name |
[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDIJMNXYJJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Potent CDK Inhibitor: A Technical Guide to the Discovery and Synthesis of AZD5597
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and synthesis of AZD5597, a potent imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDKs). This compound emerged from a focused medicinal chemistry effort to develop an intravenously dosable CDK inhibitor for cancer therapy. This document details the structure-activity relationships, key experimental protocols, and quantitative biological data that underpinned its development.
Discovery and Lead Optimization
The development of this compound began with the identification of a novel series of imidazole pyrimidine amides as inhibitors of CDKs 1, 2, and 9.[1][2] The lead optimization process was guided by enhancing potency, improving physicochemical properties, and minimizing off-target activities. A key focus was to achieve a profile suitable for intravenous administration, which required excellent solubility and low plasma protein binding.
The optimization strategy involved systematic modifications of the imidazole pyrimidine core and the amide substituent. This led to the discovery that substitution at specific positions could significantly impact potency and selectivity. The introduction of a fluoro group at the 5-position of the pyrimidine ring and an (S)-3-(methylamino)pyrrolidin-1-yl moiety in the amide portion were critical for achieving the desired biological and pharmacokinetic profile of this compound.[3]
Quantitative Biological Data
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| CDK1 | 2[3][4][5] |
| CDK2 | 2[3][4][5] |
| LoVo cell proliferation (BrdU) | 39[3][4][5] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dosage | Route | Dosing Schedule | Tumor Growth Inhibition |
| SW620 colon adenocarcinoma | 15 mg/kg | Intraperitoneal | Intermittent (3 weeks) | 55% reduction in tumor volume[4] |
Signaling Pathway of this compound
This compound exerts its anti-proliferative effects by inhibiting CDKs, key regulators of the cell cycle. By targeting CDK1 and CDK2, this compound can induce cell cycle arrest at the G1/S and G2/M transitions, ultimately leading to apoptosis in cancer cells.
Caption: Simplified signaling pathway of this compound action on cell cycle progression.
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound involves a multi-step process, with the key steps being the construction of the imidazole and pyrimidine rings, followed by an amidation reaction. The following is a generalized protocol based on related patent literature.
Caption: General synthetic workflow for this compound.
Detailed Methodology:
A detailed synthetic route is described in the patent application WO 2007015064 A1. The core 2-amino-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-5-fluoropyrimidine is synthesized first. This intermediate is then coupled with a suitable carboxylic acid derivative of the aniline portion. The final step involves the amidation of the resulting carboxylic acid with (S)-3-(methylamino)pyrrolidine.
Example Key Step: Amide Coupling
-
To a solution of the carboxylic acid intermediate (1 equivalent) in a suitable aprotic solvent (e.g., DMF), is added a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).
-
The mixture is stirred at room temperature for 15 minutes.
-
(S)-3-(methylamino)pyrrolidine (1.2 equivalents) is then added, and the reaction is stirred at room temperature until completion (monitored by LC-MS).
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous bicarbonate solution and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
In Vitro Kinase Assay
The inhibitory activity of this compound against CDK1 and CDK2 is determined using a standard kinase assay.
Methodology:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes are used.
-
A suitable peptide substrate (e.g., a histone H1-derived peptide) and ATP are used.
-
The assay is performed in a buffer containing MgCl2, DTT, and other necessary components.
-
This compound is serially diluted and pre-incubated with the enzyme.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (BrdU Incorporation)
The anti-proliferative effect of this compound on cancer cell lines is assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Methodology:
-
LoVo cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 48 hours.
-
BrdU is added to the wells for the final few hours of the incubation period.
-
After incubation, the cells are fixed, and the DNA is denatured.
-
A peroxidase-conjugated anti-BrdU antibody is added to the wells.
-
A substrate for the peroxidase is then added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
The IC50 value is determined from the dose-response curve.[4]
In Vivo Xenograft Study
The anti-tumor efficacy of this compound is evaluated in a mouse xenograft model.
Methodology:
-
Female nude mice are subcutaneously inoculated with SW620 human colon adenocarcinoma cells.
-
When the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is formulated in a suitable vehicle for intraperitoneal injection.
-
The treatment group receives intermittent injections of this compound (e.g., 15 mg/kg) for a period of 3 weeks.[4]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.
Conclusion
This compound is a potent, intravenously dosable CDK inhibitor that demonstrated significant anti-proliferative activity in both in vitro and in vivo models. Its discovery was the result of a systematic medicinal chemistry effort focused on optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for researchers in the field of oncology drug discovery and development.
References
- 1. WO2007015064A1 - Imidazolyl-pyrimidine compounds for use in the treatment of proliferative disorders - Google Patents [patents.google.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. WO2013026890A1 - Susceptibility to selective cdk9 inhibitors - Google Patents [patents.google.com]
AZD5597: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, intravenously administered, small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9. Its mechanism of action centers on the disruption of cell cycle progression and the inhibition of transcriptional regulation, leading to anti-proliferative effects in cancer cells. This document provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways it modulates.
Core Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription
This compound exerts its anti-tumor activity through the potent and selective inhibition of key cyclin-dependent kinases (CDKs) involved in two fundamental cellular processes: cell cycle control and transcriptional regulation.[1][2] As an imidazole pyrimidine amide derivative, its primary targets are CDK1, CDK2, and CDK9.[1][2]
The inhibition of CDK1 and CDK2 , crucial regulators of cell cycle progression, leads to cell cycle arrest. Specifically, CDK2 is essential for the G1 to S phase transition, while CDK1 governs the G2 to M phase transition. By inhibiting these kinases, this compound effectively halts the proliferation of cancer cells.
Simultaneously, the inhibition of CDK9 , a key component of the positive transcription elongation factor b (P-TEFb) complex, disrupts the regulation of gene expression. CDK9 is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a critical step for productive transcription elongation. Inhibition of CDK9 by this compound leads to a global downregulation of transcription, particularly affecting the expression of short-lived anti-apoptotic proteins and oncogenes, thereby promoting apoptosis in cancer cells.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against its primary targets and its anti-proliferative effects in a cancer cell line.
| Target | IC50 (nM) | Assay Type |
| CDK1 | 2 | Enzymatic Assay |
| CDK2 | 2 | Enzymatic Assay |
Table 1: Biochemical Potency of this compound against Cyclin-Dependent Kinases. This table showcases the high affinity of this compound for its primary CDK targets.
| Cell Line | IC50 (µM) | Assay Type |
| LoVo (human colon carcinoma) | 0.039 | BrdU Incorporation Assay (48h)[3] |
Table 2: Anti-proliferative Activity of this compound. This table demonstrates the cellular efficacy of this compound in inhibiting cancer cell proliferation.
Signaling Pathways Modulated by this compound
The dual inhibition of cell cycle and transcriptional CDKs by this compound results in a multifaceted impact on cancer cell signaling. The following diagram illustrates the core pathways affected.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits CDK1, CDK2, and CDK9, leading to cell cycle arrest and induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK enzymes.
Materials:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes
-
Histone H1 as a substrate
-
[γ-³²P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, combine the kinase reaction buffer, the respective CDK/Cyclin complex, and the substrate (Histone H1).
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
LoVo human colon carcinoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate for the detection enzyme
-
Microplate reader
Procedure:
-
Seed LoVo cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the culture medium and fix the cells.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., colon adenocarcinoma)
-
This compound
-
Vehicle for injection (e.g., saline, PEG300, Tween-80)[3]
-
Calipers
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal injection according to a specified schedule (e.g., intermittent injections for 3 weeks).[3]
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the efficacy of this compound.
Figure 2: this compound Evaluation Workflow. This diagram shows the progression from in vitro biochemical and cellular assays to in vivo efficacy studies for this compound.
Conclusion
This compound is a potent dual inhibitor of cell cycle and transcriptional CDKs, with a well-defined mechanism of action that translates to anti-proliferative and pro-apoptotic effects in cancer cells. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the therapeutic potential of this and similar compounds. The multifaceted impact of this compound on fundamental cellular processes underscores the promise of targeting CDKs in oncology.
References
AZD5597: A Technical Guide to a Potent CDK1 and CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, small-molecule inhibitor targeting Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), two key regulators of the cell cycle. Preclinical data have demonstrated its efficacy in inhibiting cancer cell proliferation and reducing tumor growth in xenograft models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in understanding and potentially advancing the study of this class of targeted therapies.
Introduction
The cell division cycle is a fundamental process in all eukaryotic organisms, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, orchestrate the progression through the different phases of the cell cycle. CDK1 and CDK2 are critical for the G1/S and G2/M transitions, respectively, making them attractive targets for anticancer drug development. This compound emerged from a drug discovery program aimed at identifying potent and selective CDK inhibitors with favorable physicochemical and pharmacokinetic properties suitable for intravenous administration.
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of CDK1 and CDK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of key substrates that are necessary for cell cycle progression. Inhibition of CDK2 leads to a blockage at the G1/S checkpoint, preventing DNA replication, while inhibition of CDK1 results in a G2/M arrest, halting entry into mitosis. This dual inhibition ultimately leads to cell cycle arrest and, in many cases, apoptosis of cancer cells.
Preclinical Data
The following tables summarize the key quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Cell Line | IC50 (µM) |
| CDK1 | Kinase Assay | 2 | - | - |
| CDK2 | Kinase Assay | 2 | - | - |
| Cell Proliferation | BrdU Incorporation | - | LoVo | 0.039[1] |
Table 2: In Vivo Efficacy
| Cancer Model | Cell Line | Dosing | Tumor Volume Reduction |
| Colon Adenocarcinoma Xenograft | SW620 | 15 mg/kg (intraperitoneal) | 55%[1] |
Table 3: Physicochemical Properties
| Property | Observation |
| Suitability | Suitable for intravenous dosing[2][3] |
| CYP Isoform Inhibition | Large margin against inhibition |
| hERG Ion Channel Inhibition | Large margin against inhibition |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound are provided below. It is important to note that the specific protocols used in the original studies by Jones et al. were not fully available in the public domain. The following represent standard and detailed methodologies for the types of experiments conducted.
CDK1/CDK2 Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 of a compound against CDK1 and CDK2.
Materials:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin E complexes
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Histone H1)
-
This compound
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 1 µL of each this compound dilution to the wells of a 384-well microplate. Include wells with vehicle (DMSO) as a control.
-
Add 2 µL of the CDK/Cyclin enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Prepare a substrate/ATP mixture in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Proliferation Assay (BrdU Incorporation - Representative Protocol)
This protocol describes a common method to assess the anti-proliferative effects of a compound by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
LoVo (human colon carcinoma) cell line
-
Cell culture medium (e.g., F-12K Medium) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed LoVo cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and fix the cells by adding 200 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Remove the fixing/denaturing solution and wash the wells with wash buffer.
-
Add 100 µL of the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the substrate solution and incubate until color development is sufficient.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Xenograft Study (Representative Protocol)
This protocol outlines a general procedure for establishing and using a subcutaneous human tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of an anticancer agent.
References
AZD5597: A Technical Overview of Preclinical Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered, small molecule inhibitor of cyclin-dependent kinases (CDKs). Developed by AstraZeneca, this imidazole pyrimidine amide has demonstrated significant anti-proliferative activity in preclinical models of cancer.[1] Its mechanism of action centers on the inhibition of key cell cycle regulators, positioning it as a potential therapeutic agent for various malignancies. This document provides a comprehensive overview of the publicly available preclinical biological data for this compound.
Core Mechanism of Action: CDK Inhibition
This compound functions as a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK1, CDK2, and CDK9.[1] These kinases are crucial for the regulation of cell cycle progression and transcription. By inhibiting these enzymes, this compound disrupts the normal cell cycle, leading to a halt in cell division and proliferation.
The following diagram illustrates the simplified signaling pathway affected by this compound.
Quantitative Biological Activity
This compound has demonstrated potent inhibition of its target kinases and anti-proliferative effects in cancer cell lines. The following tables summarize the available quantitative data.
In Vitro Kinase Inhibitory Activity
| Target | IC50 (µM) |
| CDK1 | 0.002[2][3] |
| CDK2 | 0.002[2][3] |
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| LoVo | Colon Adenocarcinoma | 0.039[2][3] | BrdU Incorporation |
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a human tumor xenograft model.
| Model | Cancer Type | Treatment | Outcome |
| SW620 Xenograft | Colon Adenocarcinoma | 15 mg/kg | 55% reduction in tumor volume[2][3] |
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following sections describe generalized methodologies for the key assays used to characterize this compound.
In Vitro CDK Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific CDK/cyclin complex. A common method is a luminescence-based assay that quantifies ATP consumption.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified recombinant CDK/cyclin complex, a suitable substrate (e.g., a peptide containing a CDK phosphorylation motif), and ATP. Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, combine the CDK/cyclin complex, the substrate, and the various concentrations of this compound. Include control wells with no inhibitor.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit (e.g., ADP-Glo™) that converts ADP to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Cell Proliferation (BrdU Incorporation) Assay (Generic Protocol)
This assay assesses the anti-proliferative effects of a compound by measuring the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Methodology:
-
Cell Culture and Treatment: Seed the desired cancer cell line (e.g., LoVo) into a 96-well plate and allow the cells to adhere. Treat the cells with a range of concentrations of this compound and incubate for a specified duration (e.g., 48 hours).
-
BrdU Labeling: Add a BrdU labeling solution to each well and incubate for a period to allow for its incorporation into the DNA of proliferating cells.
-
Fixation, Permeabilization, and Denaturation: Fix the cells, permeabilize their membranes, and denature the DNA to allow antibody access to the incorporated BrdU.
-
Immunodetection: Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). After an incubation period, add the enzyme's substrate to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Acquisition and Analysis: Measure the signal using a microplate reader. The intensity of the signal is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation. Calculate the IC50 value from the dose-response curve.
Human Tumor Xenograft Study (Generic Protocol)
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Implant human cancer cells (e.g., SW620) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow the tumors to grow to a predetermined size.
-
Group Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer this compound via the intended clinical route (intravenous or intraperitoneal) at a specified dose and schedule.
-
Monitoring: Measure tumor dimensions and body weight regularly throughout the study.
-
Endpoint and Analysis: Continue the study until a predefined endpoint is reached (e.g., maximum tumor size, a set number of days). Euthanize the mice and excise the tumors for further analysis if required. Calculate the tumor growth inhibition for the this compound-treated group compared to the control group.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound. Searches of clinical trial databases with the identifier "this compound" or related terms have not yielded any results. This suggests that the compound may not have progressed to clinical development or that its development was discontinued at the preclinical stage. AstraZeneca's clinical pipeline includes other CDK inhibitors, but this compound is not listed among them.[4][5][6]
Conclusion
This compound is a potent preclinical CDK inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action through the inhibition of CDK1, CDK2, and CDK9 provides a strong rationale for its potential as an anti-neoplastic agent. The available data highlights its low nanomolar potency against its target kinases and its ability to inhibit tumor growth in a colon cancer xenograft model. However, the lack of a broader panel of anti-proliferative data and the absence of publicly available clinical trial information limit a more comprehensive assessment of its therapeutic potential. The information presented in this guide is based on the currently accessible preclinical data and serves as a foundational overview for the scientific community.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. precisionmedicineonline.com [precisionmedicineonline.com]
- 5. Phase III Study to Assess AZD9833+ CDK4/6 Inhibitor in HR+/HER2-MBC with Detectable ESR1m Before Progression (SERENA-6) [astrazenecaclinicaltrials.com]
- 6. Pipeline - AstraZeneca [astrazeneca.com]
AZD5597: A Technical Guide to its Physicochemical Properties and Core Experimental Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinases 1 (CDK1) and 2 (CDK2).[1][2] As a critical regulator of the cell cycle, the CDK family of enzymes represents a key target in oncology drug development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed methodologies for key experimental assessments, and a visualization of its targeted signaling pathway.
Physicochemical Properties
This compound is an imidazole pyrimidine amide with excellent physicochemical properties that make it suitable for intravenous dosing.[3][4] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C23H28FN7O | [2] |
| Molecular Weight | 437.51 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO and Methanol. Not soluble in water. | [2] |
| InChI Key | NTSDIJMNXYJJNG-SFHVURJKSA-N | [2] |
| CAS Number | 924641-59-8 | [2] |
Biological Activity
This compound is a highly potent inhibitor of both CDK1 and CDK2, with IC50 values of 0.002 µM for both enzymes.[1] It demonstrates anti-proliferative activity against a range of cancer cell lines, including LoVo human colon carcinoma cells with an IC50 of 0.039 µM.[1][2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (CDK1/CDK2)
This assay is designed to measure the direct inhibitory effect of this compound on the activity of CDK1 and CDK2 enzymes.
Objective: To determine the IC50 value of this compound for CDK1 and CDK2.
Materials:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes.
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., a histone H1-derived peptide).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound stock solution (in DMSO).
-
Microplate reader for luminescence or radioactivity detection.
-
ADP-Glo™ Kinase Assay kit or similar technology for measuring kinase activity.
Protocol:
-
Enzyme and Substrate Preparation: Dilute the CDK1/Cyclin B and CDK2/Cyclin A enzymes and the substrate peptide to their working concentrations in kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the diluted this compound, the enzyme solution, and the substrate solution.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for each respective enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. If using a radiometric assay, this involves capturing the radiolabeled phosphate transferred to the substrate. If using a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the IC50 of this compound for inhibiting the proliferation of LoVo cells.
Materials:
-
LoVo (human colon carcinoma) cell line.
-
Cell culture medium (e.g., F-12K Medium) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution.
-
Fixing/denaturing solution.
-
Anti-BrdU antibody.
-
HRP-conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader for absorbance measurement.
Protocol:
-
Cell Seeding: Seed LoVo cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).[1]
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fixation and Denaturation: Remove the culture medium and fix the cells. Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to untreated control cells and determine the IC50 value by plotting the inhibition against the log of the this compound concentration.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Objective: To assess the effect of this compound on tumor growth in a SW620 colon adenocarcinoma mouse xenograft model.
Materials:
-
SW620 human colon adenocarcinoma cells.
-
Immunocompromised mice (e.g., athymic nude mice).
-
Matrigel or similar basement membrane matrix.
-
This compound formulation for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Cell Implantation: Subcutaneously implant SW620 cells, typically mixed with Matrigel, into the flank of the mice.[5][6]
-
Tumor Growth and Cohort Formation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer this compound to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 15 mg/kg).[1] The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and overall health of the animals.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the control group.
Signaling Pathway and Experimental Workflow Visualizations
CDK1/2 Signaling Pathway in the Cell Cycle
This compound exerts its anti-proliferative effects by inhibiting CDK1 and CDK2, which are key regulators of cell cycle progression. The following diagram illustrates the points of intervention of this compound in the cell cycle.
Caption: Inhibition of CDK1/2 by this compound disrupts cell cycle progression.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a CDK inhibitor like this compound.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
AZD5597 Target Validation in Cancer Cells: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the target validation for AZD5597, a potent small molecule inhibitor, in the context of cancer cell biology. It details the biochemical and cellular evidence supporting its mechanism of action, presents quantitative data on its potency, and provides standardized protocols for key validation experiments. The primary targets of this compound are Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), crucial regulators of cell cycle progression.[1][2] Inhibition of these kinases leads to anti-proliferative effects in cancer cells, validating their role as therapeutic targets.[3][4]
Introduction to this compound
This compound is a novel imidazole pyrimidine amide developed as a potent inhibitor of Cyclin-Dependent Kinases (CDKs).[3][4][5] CDKs are a family of protein kinases that play a critical role in regulating the eukaryotic cell cycle.[6][7] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[6][7] By targeting key CDKs involved in cell cycle transitions, inhibitors like this compound aim to selectively halt the growth of cancer cells. This guide focuses on the validation of CDK1 and CDK2 as the primary molecular targets of this compound.
Target Identification and Potency
Target validation for this compound has been established through a combination of biochemical assays using purified enzymes and cell-based assays measuring anti-proliferative activity.
Biochemical Potency
This compound demonstrates high potency against purified CDK1 and CDK2 enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are in the low nanomolar range, indicating a strong and specific interaction.
| Target | IC50 (nM) | Reference |
| Cyclin-Dependent Kinase 1 (CDK1) | 2 | [1] |
| Cyclin-Dependent Kinase 2 (CDK2) | 2 | [1] |
Cellular Anti-proliferative Activity
In cellular assays, this compound effectively inhibits the proliferation of human cancer cell lines. The anti-proliferative activity in LoVo human colon carcinoma cells was assessed by measuring the inhibition of 5-bromo-2'-deoxyuridine (BrdU) incorporation into newly synthesized DNA.[1]
| Cell Line | Assay Type | IC50 (µM) | Reference |
| LoVo (Colon Carcinoma) | BrdU Incorporation (48h) | 0.039 | [1] |
Mechanism of Action: Cell Cycle Regulation
The Role of CDK1 and CDK2 in the Cell Cycle
CDK1 and CDK2 are essential for orchestrating the transitions between different phases of the cell cycle.
-
CDK2 , primarily in complex with Cyclin E and Cyclin A, is critical for the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. It phosphorylates key substrates, most notably the Retinoblastoma protein (Rb).[7][8] Phosphorylation of Rb causes it to dissociate from the E2F transcription factor, allowing E2F to activate the transcription of genes required for DNA replication.[7][9]
-
CDK1 , in complex with Cyclin A and Cyclin B, governs the G2 (Gap 2) to M (Mitosis) phase transition and progression through mitosis.[10]
By inhibiting both CDK1 and CDK2, this compound can induce cell cycle arrest at both the G1/S and G2/M checkpoints, thereby preventing cancer cell division.[11][12]
Signaling Pathway Diagram
The following diagram illustrates the central role of CDK1 and CDK2 in cell cycle progression and the points of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to validate the target and measure the efficacy of this compound.
In Vitro Kinase Assay (for Biochemical Potency)
This assay quantifies the direct inhibitory effect of this compound on purified CDK1/Cyclin B and CDK2/Cyclin E complexes.
Principle: A luminescent kinase assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to kinase activity.
Materials:
-
Purified, active human Cdk1/Cyclin B and Cdk2/Cyclin E (commercially available).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Peptide substrate (e.g., a derivative of Histone H1 for CDK1, Rb fragment for CDK2).
-
ATP at a concentration near the Km for the specific enzyme.
-
This compound serial dilutions.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
Procedure:
-
Compound Plating: Add 1 µL of serially diluted this compound in DMSO to the wells of a 384-well plate. Include DMSO-only wells as a no-inhibition control.
-
Enzyme Addition: Add 2 µL of kinase solution (e.g., CDK1/Cyclin B) in kinase buffer to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[10]
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on DNA synthesis in proliferating cancer cells.
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[13] Incorporated BrdU is then detected with a specific primary antibody and a fluorescently labeled secondary antibody.[14]
Materials:
-
Cancer cell line (e.g., LoVo).
-
Complete culture medium.
-
This compound serial dilutions.
-
BrdU labeling solution (10 µM in culture medium).[15]
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
DNA denaturation solution (e.g., 2N HCl).
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5).[16]
-
Anti-BrdU primary antibody.
-
Fluorescently-conjugated secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
96-well imaging plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for the desired duration (e.g., 48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation: Remove media, wash with PBS, and fix the cells for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells for 10 minutes.
-
DNA Denaturation: Wash and treat with 2N HCl for 30-60 minutes at room temperature to denature the DNA, exposing the BrdU epitopes.
-
Neutralization: Aspirate HCl and neutralize with sodium borate buffer for 10 minutes.
-
Immunostaining: Wash and block the cells. Incubate with anti-BrdU primary antibody overnight at 4°C, followed by incubation with a fluorescent secondary antibody for 1 hour at room temperature.
-
Imaging: Stain nuclei with DAPI and acquire images using a high-content imaging system or fluorescence microscope.
-
Analysis: Quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive). Determine the IC50 value from the dose-response curve.
Western Blot for Phospho-Retinoblastoma (p-Rb)
This assay confirms target engagement within the cell by measuring the phosphorylation status of Rb, a direct downstream substrate of CDK2.
Principle: Inhibition of CDK2 by this compound should lead to a decrease in the phosphorylation of Rb at specific serine residues (e.g., Ser807/811). This change can be detected by Western blot using a phospho-specific antibody.[8][17]
Materials:
-
Cancer cell line with intact Rb pathway.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[17]
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[17]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for total Rb and β-actin to ensure equal loading. Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control. A dose-dependent decrease in the p-Rb signal validates target engagement.
Target Validation Workflow
The overall workflow for validating a targeted inhibitor like this compound follows a logical progression from biochemical characterization to cellular and in vivo confirmation.
Summary and Conclusion
The evidence strongly supports that this compound is a potent, dual inhibitor of CDK1 and CDK2. Target validation is confirmed through direct enzymatic inhibition in biochemical assays and mechanism-based anti-proliferative effects in cancer cells.[1][3][4] The dose-dependent inhibition of cancer cell proliferation and the expected modulation of downstream signaling pathways, such as the reduction of Rb phosphorylation, provide a clear rationale for its development as an anti-cancer therapeutic. The detailed protocols provided herein offer a robust framework for researchers to conduct similar target validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD-5597 - Immunomart [immunomart.com]
- 6. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mesoscale.com [mesoscale.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
AZD5597: A Technical Guide on its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered, imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative effects across a range of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its effect on cell cycle progression. Due to the limited publicly available data specifically for this compound, this document incorporates representative data from other well-characterized CDK inhibitors that target a similar profile of kinases (CDK1, CDK2, and CDK9), such as dinaciclib and seliciclib, to illustrate the anticipated biological effects.
Core Mechanism of Action
This compound exerts its anti-tumor activity by targeting key regulators of the cell cycle. It is a potent inhibitor of CDK1 and CDK2, with IC50 values of 2 nM for both enzymes.[2][3] By inhibiting these kinases, this compound is expected to block the phosphorylation of key substrates required for cell cycle phase transitions, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Quantitative Data on Biological Activity
While detailed cell cycle arrest data for this compound is not extensively published, its potent inhibitory and anti-proliferative activities have been quantified.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound
| Target/Assay | Cell Line | IC50 Value | Reference |
| CDK1 | - | 2 nM | [2][3] |
| CDK2 | - | 2 nM | [2][3] |
| BrdU Incorporation | LoVo | 0.039 µM | [3] |
To provide a clearer understanding of the expected effects of a potent CDK1/2/9 inhibitor on cell cycle progression, the following tables summarize data from studies on dinaciclib and seliciclib.
Table 2: Representative Effect of the CDK Inhibitor Dinaciclib on Cell Cycle Distribution in Oral Squamous Carcinoma Cells (Ca9-22)
| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 | Reference |
| Control (0 nM) | 55.3 | 28.1 | 16.6 | 1.2 | [4] |
| Dinaciclib (6.25 nM) | 50.1 | 35.2 | 14.7 | 2.1 | [4] |
| Dinaciclib (12.5 nM) | 42.3 | 40.5 | 17.2 | 3.5 | [4] |
| Dinaciclib (25 nM) | 25.7 | 38.6 | 35.7 | 10.1 | [4] |
Data is illustrative and derived from published studies on dinaciclib.[4]
Table 3: Representative Effect of the CDK Inhibitor Seliciclib on Apoptosis in Multiple Myeloma Cells (MM1.S)
| Treatment (25 µM) | % of Cells in Sub-G1 (Apoptosis) | Reference |
| 0 hours | < 5% | [5] |
| 12 hours | Increased from baseline | [5] |
| 24 hours | 42% | [5] |
Data is illustrative and derived from published studies on seliciclib.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods for its investigation, the following diagrams are provided.
Caption: this compound inhibits CDK1, 2, and 9, leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for analyzing the effects of a CDK inhibitor on the cell cycle.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of CDK inhibitors on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to measure apoptosis (sub-G1 peak) following treatment with a CDK inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with various concentrations of the CDK inhibitor or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To determine the effect of a CDK inhibitor on the expression levels of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-pRb, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
-
Conclusion
This compound is a potent inhibitor of CDKs with demonstrated anti-proliferative activity. Based on its inhibitory profile against CDK1 and CDK2, it is expected to induce cell cycle arrest, primarily at the G1/S and G2/M transitions, and subsequently trigger apoptosis in cancer cells. While specific data on the cell cycle effects of this compound are limited, the provided information, including representative data from other CDK inhibitors and detailed experimental protocols, serves as a comprehensive guide for researchers investigating this and similar compounds. Further studies are warranted to fully elucidate the detailed molecular mechanisms underlying the cell cycle effects of this compound in various cancer models.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential [mdpi.com]
- 5. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
AZD5597: A Technical Guide to its Role in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent, small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1, CDK2, and CDK9. Its activity against CDK9 positions it as a significant regulator of gene transcription. This technical guide delineates the core mechanism of this compound's action on transcription, drawing from the established role of its primary target, CDK9, in the regulation of RNA Polymerase II (RNAPII) activity. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on this compound's potency, and detailed protocols for key experiments essential for investigating its transcriptional effects.
Introduction
Transcription, the process of synthesizing RNA from a DNA template, is a fundamental cellular process tightly regulated to ensure proper gene expression. Cyclin-Dependent Kinases (CDKs) have emerged as crucial regulators of the transcriptional cycle. This compound is a powerful investigational agent that targets multiple CDKs, with its most profound impact on transcription mediated through the inhibition of CDK9. Understanding the precise mechanism by which this compound modulates transcription is critical for its development as a potential therapeutic agent, particularly in oncology where transcriptional dysregulation is a common hallmark.
Core Mechanism of Action: Regulation of Transcription
The primary mechanism by which this compound regulates transcription is through its potent inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a pivotal role in the transition from transcription initiation to productive elongation.
The Role of CDK9 in Transcriptional Elongation
During the transcription cycle, RNA Polymerase II (RNAPII) initiates transcription at the promoter but often pauses a short distance downstream. This promoter-proximal pausing is a key regulatory checkpoint. The release of RNAPII from this paused state to begin productive elongation is dependent on the kinase activity of CDK9.
CDK9 phosphorylates two key substrates:
-
The C-Terminal Domain (CTD) of RNAPII: The CTD of the largest subunit of RNAPII (RPB1) consists of multiple tandem repeats of the heptapeptide sequence YSPTSPS. CDK9 specifically phosphorylates the serine residue at position 2 (Ser2) of this repeat. This phosphorylation event is a critical signal for the recruitment of elongation factors and the release of RNAPII from the promoter.
-
Negative Elongation Factors (NELF and DSIF): CDK9 also phosphorylates components of the Negative Elongation Factor (NELF) complex and the DRB-Sensitivity Inducing Factor (DSIF), leading to the dissociation of NELF from the transcription complex and the conversion of DSIF into a positive elongation factor.
By inhibiting CDK9, this compound prevents these crucial phosphorylation events, leading to the accumulation of paused RNAPII at promoter-proximal regions and a subsequent global suppression of transcriptional elongation.
Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its target kinases and its anti-proliferative effects.
| Target/Assay | Cell Line | IC50 (nM) | Reference |
| CDK1/Cyclin B | - | 14 | [1] |
| CDK2/Cyclin E | - | 4 | [1] |
| CDK9/Cyclin T1 | - | 10 | [1] |
| BrdU Incorporation | LoVo | 39 | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound is proposed to regulate transcription.
This compound inhibits CDK9, preventing RNAPII pause release.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on transcription.
In Vitro Kinase Assay for CDK9 Inhibition
This assay directly measures the ability of this compound to inhibit the kinase activity of CDK9.
Workflow Diagram:
Workflow for an in vitro CDK9 kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a solution of recombinant active CDK9/Cyclin T1 enzyme in kinase buffer.
-
Prepare a substrate solution containing a peptide or protein substrate (e.g., a GST-tagged fragment of the RNAPII CTD).
-
Prepare an ATP solution, including a radiolabeled ATP (e.g., [γ-³²P]ATP) for detection.
-
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the kinase buffer, CDK9/Cyclin T1 enzyme, substrate, and the desired concentration of this compound.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
-
Western Blot for RNAPII CTD Phosphorylation
This experiment assesses the effect of this compound on the phosphorylation status of RNAPII in cells.
Workflow Diagram:
Workflow for Western blot analysis of RNAPII phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or a vehicle control (DMSO) for the desired duration.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated RNAPII CTD (e.g., anti-Ser2-P, anti-Ser5-P) and total RNAPII (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated RNAPII signal to the total RNAPII signal.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of RNAPII at specific gene locations (e.g., promoters vs. gene bodies) in response to this compound treatment.
Workflow Diagram:
Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Protocol:
-
Cell Treatment and Crosslinking:
-
Treat cultured cells with this compound or vehicle.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for RNAPII.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the protein-DNA crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis by qPCR:
-
Perform quantitative PCR (qPCR) using primers designed to amplify specific regions of target genes (e.g., promoter and gene body).
-
Quantify the amount of immunoprecipitated DNA relative to an input control to determine the occupancy of RNAPII at these regions.
-
Conclusion
This compound is a potent inhibitor of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound effectively blocks the phosphorylation of the RNAPII CTD and negative elongation factors, leading to a global suppression of transcription. This mechanism provides a strong rationale for its investigation as an anti-cancer agent, particularly in malignancies driven by transcriptional addiction. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to further investigate the nuanced effects of this compound on gene expression and to explore its full therapeutic potential. Further studies employing genome-wide techniques such as RNA-seq and GRO-seq will be invaluable in fully elucidating the transcriptional consequences of this compound treatment.
References
Methodological & Application
Application Notes and Protocols for AZD5597 Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs), specifically CDK1, CDK2, and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines and has shown activity in human cancer cell line xenograft models.[1][2][3]
These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, including methods for assessing its effects on cell viability, proliferation, apoptosis, and cell cycle distribution.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9.
-
CDK1 (Cyclin B): A key regulator of the G2/M phase transition, essential for entry into mitosis.
-
CDK2 (Cyclin E and Cyclin A): Plays a critical role in the G1/S phase transition and S phase progression.
-
CDK9 (Cyclin T): A component of the positive transcription elongation factor b (P-TEFb), which is required for the transcription of many genes, including anti-apoptotic proteins like Mcl-1.
By inhibiting these CDKs, this compound disrupts the normal cell cycle, leading to cell cycle arrest and induction of apoptosis.
Quantitative Data
Precise quantitative data for this compound across a wide range of cell lines is limited in publicly available literature. However, data from the closely related CDK1, 2, and 9 inhibitor, AZD5438, can provide a valuable reference for expected efficacy.
Table 1: Inhibitory Concentrations (IC50) of this compound and the related compound AZD5438
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | CDK1 | - | 2 nM | [4] |
| CDK2 | - | 2 nM | [4] | |
| BrdU Incorporation | LoVo | 0.039 µM | [4] | |
| AZD5438 | Proliferation | MCF-7 (Breast) | 0.2 µM | [5] |
| Proliferation | HCT-116 (Colon) | 0.4 µM | [5] | |
| Proliferation | A549 (Lung) | 0.2 µM | [5] | |
| Proliferation | DU145 (Prostate) | 0.6 µM | [5] | |
| Proliferation | ARH-77 (Myeloma) | 1.7 µM | [5] |
Table 2: Effect of AZD5438 on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC) Cell Lines (24-hour treatment)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| A549 (NSCLC) | Control (DMSO) | - | - | ~15% | [1] |
| AZD5438 (208 nM) | - | - | ~50% | [1] | |
| H1299 (NSCLC) | Control (DMSO) | - | - | ~20% | [1] |
| AZD5438 (96.3 nM) | - | - | ~32% | [1] | |
| CRC057 (CRC) | Control (DMSO) | 55.4 | 19.3 | 25.3 | [6] |
| AZD5438 (110 nM) | 26.2 | 30.1 | 43.7 | [6] | |
| CRC16-159 (CRC) | Control (DMSO) | 59.8 | 15.6 | 24.6 | [6] |
| AZD5438 (1.2 µM) | 39.1 | 24.5 | 36.4 | [6] |
Note: The data presented for AZD5438 should be considered as a guideline for the expected effects of a pan-CDK1/2/9 inhibitor. Optimal concentrations and effects of this compound should be determined empirically for each cell line.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Culture and this compound Preparation
-
Cell Lines: Culture desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Cell Viability Assay (MTT or Resazurin)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan crystals.
-
For Resazurin: Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.
-
Materials:
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
Plate reader or fluorescence microscope
-
-
Protocol:
-
Follow steps 1-3 of the Cell Viability Assay protocol.
-
Add BrdU labeling reagent to each well and incubate for a period optimized for your cell line (e.g., 2-24 hours).
-
Remove the labeling medium and fix/denature the cells.
-
Add the anti-BrdU detection antibody and incubate.
-
Wash the wells and add the appropriate substrate for detection.
-
If using an HRP-conjugated antibody, add a stop solution.
-
Measure the signal using a plate reader or visualize by fluorescence microscopy.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Propidium Iodide (PI) staining solution containing RNase A
-
70% cold ethanol
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
References
- 1. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: AZD5597 Efficacy in LoVo Colorectal Cancer Cells
Subject: Determination of AZD5597 IC50 and its Mechanism of Action in LoVo Human Colon Adenocarcinoma Cells.
Introduction
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1 and CDK2.[1] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. By targeting CDKs, this compound offers a promising therapeutic strategy for cancers characterized by aberrant cell cycle progression. This application note details the inhibitory effect of this compound on the LoVo human colon adenocarcinoma cell line and provides a protocol for determining its half-maximal inhibitory concentration (IC50).
Data Presentation
The potency of this compound in inhibiting the proliferation of LoVo cancer cells was determined by measuring the inhibition of BrdU incorporation after a 48-hour treatment period.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value |
| This compound | LoVo | BrdU Incorporation | 48 hours | 0.039 µM[1] |
Signaling Pathway
This compound functions by inhibiting CDK1 and CDK2, key regulators of the cell cycle. Inhibition of these kinases prevents the phosphorylation of target proteins, such as the Retinoblastoma protein (Rb), which in turn blocks the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and inhibition of tumor cell proliferation.
Experimental Protocols
Determination of IC50 using a BrdU Cell Proliferation Assay
This protocol outlines the steps to determine the IC50 of this compound in LoVo cells.
Materials:
-
LoVo cells
-
Complete growth medium (e.g., F-12K Medium supplemented with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture LoVo cells in complete growth medium.
-
Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 10 µM down to 0.001 µM.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
BrdU Labeling and Detection:
-
Follow the manufacturer's instructions for the BrdU Cell Proliferation Assay Kit. This typically involves:
-
Adding BrdU labeling solution to each well and incubating for 2-4 hours.
-
Fixing the cells and denaturing the DNA.
-
Adding the anti-BrdU antibody conjugated to a peroxidase.
-
Adding the substrate and stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data to the vehicle control (as 100% proliferation).
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Conclusion
This compound demonstrates potent anti-proliferative activity in LoVo colorectal cancer cells with an IC50 value in the nanomolar range. Its mechanism of action through the inhibition of key cell cycle regulators, CDK1 and CDK2, makes it a compelling candidate for further investigation in colorectal cancer models. The provided protocol offers a reliable method for assessing the potency of this compound and similar compounds in a laboratory setting.
References
Application Notes and Protocols for AZD5597 in Animal Models for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Preclinical evaluation of CDK inhibitors like this compound in relevant animal models is a critical step in the drug development process. This document provides detailed application notes and protocols for the use of this compound in cancer xenograft models.
Mechanism of Action: CDK Inhibition
This compound exerts its anti-cancer effects by inhibiting the activity of CDKs 1, 2, and 9.[1] This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway showing the inhibition of CDK1, CDK2, and CDK9 by this compound, leading to cell cycle arrest and inhibition of transcription.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: General experimental workflow for assessing the in vivo efficacy of this compound in a subcutaneous cancer xenograft model.
Quantitative Data from Preclinical Studies
The following table summarizes the available quantitative data on the in vivo efficacy of this compound.
| Cancer Model | Cell Line | Animal Strain | This compound Dose and Schedule | Route of Administration | Outcome | Reference |
| Colon Adenocarcinoma | Not Specified | Nude Mice | 15 mg/kg, intermittent injection for 3 weeks | Intraperitoneal (i.p.) | 55% reduction in tumor volume | [3] |
Note: Publicly available data on the in vivo efficacy of this compound is limited. Further studies are required to establish its activity across a broader range of cancer models.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. This stock solution can be stored at -20°C for up to one month, protected from light.[3]
-
-
Working Solution Formulation (for a final concentration of 2.5 mg/mL):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the solution until it is clear and uniformly mixed.
-
It is recommended to prepare the working solution fresh on the day of use.[3]
-
Note: The final concentration of DMSO in this formulation is 10%. The suitability of this formulation should be confirmed for the specific animal model and experimental design.
Protocol 2: Subcutaneous Xenograft Model and Efficacy Study
Materials and Animals:
-
Human cancer cell line of interest (e.g., colon, lung, breast cancer)
-
Appropriate cell culture medium and supplements
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
-
This compound working solution (prepared as in Protocol 1)
-
Vehicle control solution (formulated without this compound)
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 106 to 1 x 107 cells per 100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with comparable mean tumor volumes.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups according to the planned dose and schedule (e.g., 15 mg/kg, intraperitoneally, three times a week).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
The study may also be terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed in the treated groups.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-Rb, immunohistochemistry for Ki-67) or histological examination.
-
Disclaimer
This document is intended for research purposes only. The provided protocols are examples and may require optimization for specific cell lines, animal models, and experimental objectives. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for AZD5597 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenously administered inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9.[1] Its activity against these key regulators of the cell cycle and transcription makes it a compound of interest for oncology research.[1] this compound has demonstrated anti-proliferative effects in a range of cancer cell lines and has shown in vivo activity in human cancer xenograft models.[1]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in a preclinical xenograft model using the SW620 human colon adenocarcinoma cell line.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting CDK1, CDK2, and CDK9.[1]
-
CDK1 and CDK2 Inhibition: These kinases are critical for cell cycle progression. CDK2, in complex with Cyclin E and Cyclin A, regulates the G1/S transition and S phase progression. CDK1, complexed with Cyclin B, is essential for the G2/M transition and entry into mitosis. By inhibiting CDK1 and CDK2, this compound can induce cell cycle arrest and prevent tumor cell proliferation. Key substrates of the CDK1/cyclin B complex include proteins involved in the breakdown of the nuclear envelope, chromosome condensation, and mitotic spindle assembly. The cyclin A/CDK2 complex is involved in terminating the S phase by phosphorylating CDC6 and E2F1.[2]
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from transcription initiation to elongation. Inhibition of CDK9 by this compound leads to a reduction in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis in cancer cells.
Data Presentation
In Vitro Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay |
| CDK1 | 2 | - | Kinase Assay |
| CDK2 | 2 | - | Kinase Assay |
| - | 39 | LoVo | BrdU Incorporation |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy of this compound in SW620 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Volume Reduction (%) |
| This compound | 15 | Intraperitoneal | Intermittent (3 weeks) | 55 |
Note: More detailed efficacy data, such as tumor growth curves and statistical analysis, are recommended for comprehensive evaluation but are not publicly available for this compound.
Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Clearance | Key Observation |
| Nude Mouse | Moderate to Low | Favorable pharmacokinetic profile for in vivo studies. |
| Rat | Moderate to Low | Favorable pharmacokinetic profile for in vivo studies. |
Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in mice are not publicly available. It is recommended to perform a pharmacokinetic study to determine these parameters for the specific formulation and animal strain being used.
Experimental Protocols
Protocol 1: SW620 Human Colon Adenocarcinoma Xenograft Model
This protocol outlines the establishment of a subcutaneous SW620 xenograft model in immunodeficient mice for evaluating the anti-tumor efficacy of this compound.
Materials:
-
SW620 human colon adenocarcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes and needles
-
Calipers
-
Animal housing and husbandry equipment compliant with institutional guidelines
Experimental Workflow:
Procedure:
-
Cell Culture:
-
Culture SW620 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Preparation for Implantation:
-
Harvest cells using Trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability (should be >95%).
-
Resuspend cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development.
-
Once tumors are palpable, measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation and Administration:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of administration, dilute the stock solution to the final desired concentration (e.g., for a 15 mg/kg dose) using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] It is crucial to ensure the final solution is clear and free of precipitation.[2]
-
Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal injection according to the planned dosing schedule (e.g., daily, every other day) for the duration of the study (e.g., 3 weeks).[2]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.
-
Concluding Remarks
The protocols and data presented provide a framework for the in vivo evaluation of this compound in a colon cancer xenograft model. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and regulatory standards for animal research. Further investigation into the detailed pharmacokinetic and pharmacodynamic profile of this compound will be beneficial for optimizing dosing strategies and understanding its full therapeutic potential.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
AZD5597: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents. This document provides detailed application notes and protocols for the in vivo use of this compound, focusing on a well-documented xenograft model of human colon adenocarcinoma. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Data Presentation
In Vivo Efficacy of this compound
| Parameter | Details |
| Compound | This compound |
| Animal Model | Nude mice bearing SW620 human colon adenocarcinoma xenografts |
| Dosage | 15 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Intermittent (Monday, Wednesday, Friday) for 3 weeks |
| Reported Efficacy | 55% reduction in tumor volume |
Note: Publicly available quantitative pharmacokinetic data for this compound in rats and dogs is limited, though reports suggest favorable pharmacokinetic profiles.
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting CDK1 and CDK2. These kinases, in complex with their cyclin partners, play crucial roles in cell cycle progression. CDK2 is primarily involved in the G1/S phase transition, while CDK1 is essential for the G2/M transition. By inhibiting these kinases, this compound induces cell cycle arrest and prevents cancer cell proliferation.
References
AZD5597 Intravenous Dosing Formulation: Application Notes and Protocols
For Research Use Only. Not for human or veterinary use.
Introduction
AZD5597 is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1] Developed for its potential as an anti-cancer therapeutic, this compound was identified as a candidate suitable for intravenous (IV) administration due to its favorable physicochemical and pharmacokinetic properties.[1] This document provides detailed application notes and protocols for the preparation and use of this compound intravenous dosing formulations for preclinical research purposes. It is important to note that the clinical development of this compound appears to have been discontinued, and as such, information regarding a definitive clinical intravenous formulation is not publicly available. The information herein is based on preclinical studies.
Physicochemical and Pharmacological Properties
This compound exhibits excellent aqueous solubility, a critical characteristic for the development of an intravenous formulation, even in simple saline solutions. The compound has demonstrated stability with no significant decomposition upon exposure to light, plasma, or through chemical hydrolysis in preclinical assessments.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
Data sourced from preclinical studies.
Signaling Pathway
This compound functions by inhibiting CDK1 and CDK2, key regulators of the cell cycle. Inhibition of these kinases disrupts the G1/S and G2/M phase transitions, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Caption: Mechanism of action of this compound on the cell cycle.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have indicated that this compound has moderate to low clearance. While clearance was observed to be higher in dogs, it was still considered acceptable for an intravenously administered drug.
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Clearance | Notes |
| Nude Mouse | Moderate to Low | - |
| Rat | Moderate to Low | - |
| Dog | Higher (58% of liver blood flow) | Considered acceptable for IV dosing. |
This data is qualitative and based on early preclinical assessments.
Experimental Protocols
The following protocols are intended for the preparation of this compound formulations for in vitro and in vivo research. These are not validated clinical protocols.
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 437.51 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of sterile DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Preparation of Intravenous Formulation for Animal Studies (e.g., 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
For 1 mL of the final formulation, start with the required volume of the 10 mM this compound stock solution.
-
In a sterile tube, add 100 µL of the this compound stock solution (or a volume calculated to achieve the target final concentration).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution gently but thoroughly.
-
This formulation should be prepared fresh before each use.
Caption: Workflow for preparing this compound for research.
Safety and Handling
This compound is a potent cytotoxic agent. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood. Dispose of waste according to institutional guidelines for cytotoxic agents.
Conclusion
This compound is a potent CDK1/2 inhibitor with physicochemical properties that make it suitable for intravenous administration in a research setting. While the lack of public information on its clinical development limits the scope of these notes to preclinical applications, the provided protocols offer a foundation for researchers investigating the in vitro and in vivo effects of this compound. Users should exercise appropriate caution during handling and adhere to institutional safety protocols.
References
Application Notes and Protocols for AZD5597 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5597 is a potent, intravenous inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9.[1][2] These kinases are critical regulators of cell cycle progression and transcription. Dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive therapeutic targets.[3] While single-agent therapies can be effective, combination strategies are often required to enhance efficacy, overcome resistance, and reduce toxicity.[4]
This document provides a comprehensive framework for the preclinical experimental design of this compound in combination with other targeted agents. The protocols and examples herein use a hypothetical combination of this compound with a MEK inhibitor to illustrate the principles of evaluating synergistic interactions, from initial in vitro screening to in vivo efficacy and pharmacodynamic studies. The RAS/RAF/MEK/ERK (MAPK) pathway is a key signaling cascade that promotes cell proliferation and survival, and its aberrant activation is common in many cancers.[5][6] Co-targeting the cell cycle (with this compound) and the MAPK proliferation pathway represents a rational and scientifically robust combination strategy.
Scientific Rationale and Signaling Pathways
The primary rationale for combining a CDK inhibitor like this compound with a MEK inhibitor is to induce synergistic anti-tumor activity by co-targeting two central nodes of cell proliferation and survival. This compound blocks cell cycle progression by inhibiting CDKs, leading to G1 and G2/M arrest. A MEK inhibitor blocks the MAPK signaling pathway, which is a primary driver of cell growth and proliferation signals.[6] This dual blockade can prevent compensatory signaling and potentially lead to synthetic lethality in cancer cells dependent on both pathways.
Preclinical Experimental Workflow
A structured, multi-stage approach is essential for evaluating a combination therapy. The workflow begins with broad in vitro screening to identify synergy, followed by more complex in vivo models to confirm efficacy and assess pharmacodynamics.
Data Presentation: Quantitative Summary
Clear presentation of quantitative data is crucial for interpreting results and making informed decisions. The following tables provide templates for summarizing key findings from the experimental protocols described below.
Table 1: In Vitro IC50 Values of this compound and MEK Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | MEK Inhibitor IC50 (nM) |
|---|---|---|---|
| HT-29 | Colorectal | 150 | 25 |
| A375 | Melanoma | 80 | 10 |
| PANC-1 | Pancreatic | 250 | 50 |
| HCT116 | Colorectal | 120 | 15 |
(Note: Data are hypothetical for illustrative purposes.)
Table 2: Synergy Analysis of this compound and MEK Inhibitor Combination
| Cell Line | Synergy Model | Synergy Score | Interpretation |
|---|---|---|---|
| HT-29 | Chou-Talalay | CI = 0.65 | Synergy |
| A375 | Chou-Talalay | CI = 0.40 | Strong Synergy |
| PANC-1 | Chou-Talalay | CI = 1.05 | Additive/Slightly Antagonistic |
| HCT116 | Bliss Independence | Score = 15.2 | Synergy |
(Note: Data are hypothetical. Combination Index (CI) < 0.9 indicates synergy; CI = 0.9-1.1 is additive; CI > 1.1 is antagonistic.[7] Positive Bliss score indicates synergy.[8])
Table 3: In Vivo Antitumor Efficacy in A375 Xenograft Model
| Treatment Group (n=8) | Dose Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | Daily | 1500 ± 210 | - | +2.0 |
| This compound | 20 mg/kg, Daily | 950 ± 150 | 36.7 | -1.5 |
| MEK Inhibitor | 5 mg/kg, Daily | 1050 ± 180 | 30.0 | -3.0 |
| Combination | This compound + MEK-I | 300 ± 90 | 80.0 | -4.5 |
(Note: Data are hypothetical.)
Table 4: In Vivo Pharmacodynamic Biomarker Modulation in A375 Tumors (4h post-dose)
| Treatment Group | % Inhibition of p-Rb (vs. Vehicle) | % Inhibition of p-ERK (vs. Vehicle) | % Ki-67 Positive Cells |
|---|---|---|---|
| This compound | 75% | 10% | 20% |
| MEK Inhibitor | 15% | 85% | 45% |
| Combination | 90% | 92% | 5% |
(Note: Data are hypothetical.)
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the single-agent potency (IC50) of this compound and a combination partner and to quantify the level of synergy or antagonism when used in combination across a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines in their recommended media. For the assay, seed cells in 96-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere for 24 hours.[9]
-
Single-Agent Dose-Response:
-
Prepare 2-fold serial dilutions of this compound and the MEK inhibitor in culture medium.
-
Treat cells with a range of 8-10 concentrations for each drug. Include a vehicle-only control.
-
Incubate for 72 hours.[10]
-
-
Combination Matrix:
-
Prepare a 6x6 or 8x8 matrix of drug concentrations, with this compound diluted along the y-axis and the MEK inhibitor along the x-axis. Concentrations should bracket the single-agent IC50 values.
-
Treat cells with the combination matrix and incubate for 72 hours.
-
-
Viability Measurement:
-
Data Analysis:
-
IC50 Calculation: For single-agent data, normalize results to the vehicle control and plot a dose-response curve using non-linear regression (e.g., in GraphPad Prism) to calculate the IC50 value.[7]
-
Synergy Calculation: Use specialized software like CompuSyn or SynergyFinder to analyze the combination matrix data.[7][8] Calculate the Combination Index (CI) based on the Chou-Talalay method, or use other models like Bliss Independence or Highest Single Agent (HSA).[9][12]
-
Protocol 2: In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound combined with a MEK inhibitor in a relevant in vivo cancer model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for human cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[13][14]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 million A375 cells) into the flank of each mouse.
-
Study Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (at a pre-determined MTD)
-
Group 3: MEK Inhibitor (at a pre-determined MTD)
-
Group 4: this compound + MEK Inhibitor (combination)
-
-
Drug Administration: Administer drugs according to their pharmacokinetic properties (e.g., daily intravenous for this compound, daily oral gavage for a MEK inhibitor) for a defined period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume with digital calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health 2-3 times per week as a measure of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a pre-defined maximum size (e.g., 2000 mm³) or after a fixed duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare treatment groups at the study endpoint.[15]
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that the combination therapy effectively modulates its intended molecular targets and downstream pathways in the tumor tissue.
Methodology:
-
Satellite Study Design: Set up a parallel in vivo study with the same treatment groups as the efficacy study.
-
Tumor Collection: At specific time points after the final dose (e.g., 2, 4, 8, and 24 hours), euthanize a subset of mice (n=3-4 per group per time point) and excise the tumors.
-
Sample Processing: Immediately snap-freeze tumors in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Biomarker Assessment:
-
Prepare tumor lysates and quantify protein concentration.
-
Use Western blotting or multiplex immunoassays (e.g., Luminex) to measure the levels of total and phosphorylated target proteins.[16]
-
This compound Target: Phospho-Rb (a direct substrate of CDK2).
-
MEK Inhibitor Target: Phospho-ERK (the direct substrate of MEK).[17]
-
Proliferation Marker: Ki-67 (via immunohistochemistry on fixed tumor sections).
-
-
Data Analysis:
-
Quantify band intensity (for Western blots) or signal (for immunoassays).
-
Normalize the level of phosphorylated protein to the total protein for each target.
-
Express the results as a percentage of the vehicle-treated control group to determine the degree of target inhibition.
-
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current Development Status of MEK Inhibitors [mdpi.com]
- 7. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell viability assay for drug synergy [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The State of Preclinical Modeling for Early Phase Cancer Trials Using Molecularly Targeted Agents with Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AZD5597 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[1][2][3] These models recapitulate cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers that are often absent in 2D systems.[3][4] Consequently, 3D models are becoming indispensable tools for preclinical drug screening and validation, offering potentially more predictive insights into a compound's efficacy.[1][5]
AZD5597 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 2 nM for both kinases.[6] By targeting CDK1 and CDK2, this compound disrupts cell cycle progression, leading to anti-proliferative effects in various cancer cell lines.[7][8][9] The evaluation of this compound in 3D cell culture models is crucial for understanding its efficacy in a more physiologically relevant context, assessing its ability to penetrate tumor-like structures, and elucidating potential resistance mechanisms conferred by the 3D architecture.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D spheroid models, from spheroid generation and drug treatment to endpoint analysis.
Signaling Pathway of this compound
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | CDK1 | 2 nM | [6] |
| IC50 | CDK2 | 2 nM | [6] |
| IC50 (BrdU incorporation) | LoVo cells (2D) | 0.039 µM | [6][7] |
Table 2: Hypothetical Comparative Efficacy of this compound in 2D vs. 3D Culture
| Cell Line | Culture Model | IC50 (µM) | Maximum Spheroid Growth Inhibition (%) |
| HT-29 (Colon Cancer) | 2D Monolayer | 0.05 | N/A |
| HT-29 (Colon Cancer) | 3D Spheroid | 0.5 | 85 |
| A549 (Lung Cancer) | 2D Monolayer | 0.08 | N/A |
| A549 (Lung Cancer) | 3D Spheroid | 1.2 | 78 |
| MCF-7 (Breast Cancer) | 2D Monolayer | 0.1 | N/A |
| MCF-7 (Breast Cancer) | 3D Spheroid | 2.5 | 70 |
Note: Data in Table 2 is hypothetical and for illustrative purposes, demonstrating a common trend of increased IC50 values in 3D models compared to 2D cultures.
Experimental Protocols
Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique
This protocol describes the formation of cancer cell spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard T-75 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL (this may need optimization depending on the cell line).
-
Carefully dispense 200 µL of the cell suspension into each well of a 96-well ULA plate, yielding 5,000 cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroid formation should be visible within 2-4 days. Monitor daily using a light microscope. Spheroids are typically ready for drug treatment when they are compact and have a diameter of 300-500 µm.[10]
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
Multi-channel pipette
Procedure:
-
Prepare a serial dilution of this compound in complete medium. For a dose-response curve, typical final concentrations might range from 0.01 µM to 100 µM. Prepare a vehicle control using DMSO at the same final concentration as the highest this compound dose.
-
Once spheroids have reached the desired size (e.g., day 4), carefully remove 100 µL of medium from each well.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. This half-medium change minimizes spheroid disruption.
-
Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
Monitor the spheroids daily, capturing images for size analysis.
Protocol 3: Assessment of Spheroid Viability and Growth
A. Spheroid Size Measurement:
-
At each time point (e.g., 0, 24, 48, 72, 96 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid.[10]
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
Normalize the spheroid growth to the vehicle control to determine the percentage of growth inhibition.
B. Cell Viability using a Resazurin-based Assay (e.g., alamarBlue):
-
At the end of the treatment period, add the resazurin-based reagent to each well at a volume equivalent to 10% of the total well volume (e.g., 20 µL for a 200 µL final volume), as per the manufacturer's instructions.[11]
-
Incubate the plate for 2-6 hours at 37°C, protected from light. The incubation time may require optimization.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids after subtracting the background (medium-only wells).
-
Plot the viability data against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Experimental Workflow
Disclaimer: This document is intended for research use only. All protocols should be optimized for specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling chemical reagents and cell cultures.
References
- 1. Advances in the application of 3D tumor models in precision oncology and drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-based 3D cell culture models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spheroid-based 3D Cell Cultures Enable Personalized Therapy Testing and Drug Discovery in Head and Neck Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD5597 in Western Blot Analysis of Phosphorylated Retinoblastoma Protein (pRb)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a key regulator of the cell cycle, primarily at the G1/S phase transition. The phosphorylation state of pRb is crucial for its function; hyperphosphorylation of pRb by Cyclin-Dependent Kinases (CDKs) leads to its inactivation, allowing the transcription factor E2F to initiate the expression of genes required for S-phase entry and cell proliferation.[1] Dysregulation of the pRb pathway is a common event in many human cancers.[2]
AZD5597 is a potent small molecule inhibitor of CDK1 and CDK2.[3] By targeting these key kinases, this compound is expected to prevent the hyperphosphorylation of pRb, thereby maintaining its active, growth-suppressive state. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound on the phosphorylation status of pRb in cancer cell lines.
Signaling Pathway
The retinoblastoma protein (pRb) pathway plays a pivotal role in cell cycle regulation. In the G1 phase, the Cyclin D-CDK4/6 complex initiates the mono-phosphorylation of pRb.[4] Subsequently, the Cyclin E-CDK2 complex further phosphorylates pRb, leading to its hyperphosphorylation and inactivation.[5] This releases the E2F transcription factor, which then activates the transcription of genes necessary for the G1 to S phase transition. This compound, as a potent inhibitor of CDK1 and CDK2, is hypothesized to block the hyperphosphorylation of pRb, thus holding the cell cycle at the G1/S checkpoint.
Caption: The Rb signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details a representative protocol for analyzing the effect of this compound on pRb phosphorylation in a cancer cell line (e.g., HT29 human colon cancer cells) using Western blot. This protocol is based on established methods for analyzing pRb phosphorylation following treatment with CDK inhibitors.[5]
Cell Culture and Treatment
-
Cell Seeding: Seed HT29 cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 nM).
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.4, 250 mM NaCl, 0.1% NP40) supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
Western Blot Analysis
-
Sample Preparation: Mix the cell lysates with an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-pRb (e.g., Ser780 or Ser807/811) and total pRb overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Data Presentation
The following table summarizes representative quantitative data demonstrating the effect of a CDK inhibitor on pRb phosphorylation in HT29 cells, as determined by densitometric analysis of Western blots.[5]
| Treatment Concentration (µM) | Duration (hours) | Phospho-pRb (Ser780) Level (% of Control) |
| 0 (Vehicle) | 24 | 100% |
| 20 | 24 | 19% |
| 50 | 24 | 4% |
| 100 | 24 | 3% |
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing pRb phosphorylation after this compound treatment.
Caption: Workflow for Western blot analysis of pRb phosphorylation.
References
- 1. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
AZD5597 Technical Support Center: Solubility and Formulation Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD5597. Below you will find detailed information on solubility, formulation strategies, and best practices to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is readily soluble in organic solvents such as DMSO and methanol.[1][2] However, there are conflicting reports regarding its aqueous solubility. Some sources indicate it has excellent aqueous solubility (> 50 mg/mL), while others state it is not soluble in water.[1] This discrepancy may be due to differences in the experimental conditions or the salt form of the compound used. Therefore, for most applications, it is recommended to first dissolve this compound in DMSO to create a stock solution.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in 100% DMSO. A concentration of 10 mM in DMSO is commonly used.[2][3] For extended storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How should I store this compound and its stock solutions?
A3: The solid powder form of this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable, while for long-term storage (months to years), -20°C is recommended.[1] A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] One source suggests a stability of at least four years for the solid compound when stored at -20°C.[5]
Q4: My this compound is not dissolving properly. What should I do?
A4: If you encounter issues with dissolving this compound, particularly when preparing aqueous dilutions from a DMSO stock, gentle warming and/or sonication can help facilitate dissolution.[4] Ensure that your DMSO is of high purity and anhydrous, as absorbed water can affect solubility.
Q5: Can I use this compound for in vivo studies? What are the recommended formulation strategies?
A5: Yes, this compound has been used in in vivo studies. Due to its limited aqueous solubility, specific formulation strategies are required. These typically involve a combination of solvents and excipients to maintain the drug in solution. It is recommended to prepare these formulations fresh for each experiment.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of this compound.
Issue 1: Precipitation observed when diluting DMSO stock solution in aqueous media (e.g., cell culture medium).
-
Cause: this compound is poorly soluble in aqueous solutions, and diluting a concentrated DMSO stock can cause it to precipitate out.
-
Solution:
-
Decrease the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <0.5%) to minimize solvent-induced toxicity and precipitation.
-
Serial dilutions: Perform serial dilutions in your aqueous medium rather than a single large dilution step. This can help to gradually decrease the solvent concentration and may prevent precipitation.
-
Use a formulation with solubilizing excipients: For in vitro assays requiring higher concentrations, consider using a formulation similar to those for in vivo use, containing solubilizers like PEG300 and Tween-80, ensuring appropriate vehicle controls are included in your experiment.
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium, leading to variations in the effective concentration.
-
Solution:
-
Visually inspect your solutions: Before adding to cells, ensure your final working solution is clear and free of any visible precipitate. If precipitation is observed, refer to the troubleshooting steps in Issue 1.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment to ensure consistency.
-
Vortex thoroughly: Ensure thorough mixing by vortexing after each dilution step.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Water | Conflicting reports: > 50 mg/mL or Insoluble | [1] |
| DMSO | Soluble (e.g., 10 mM) | [2][3] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [] |
Table 2: Example Formulations for In Vivo Administration
| Formulation Components (v/v) | Achievable Concentration | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.71 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.71 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.71 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 437.51 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 4.375 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for preparing a 1 mL working solution.
-
Prepare a concentrated stock: Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add Saline: Slowly add 450 µL of saline to the mixture while vortexing to reach a final volume of 1 mL.
-
Final Check: Ensure the final solution is clear. If any precipitation occurs, the formulation may need to be adjusted. It is recommended to use this formulation immediately after preparation.[4]
Visualizations
Caption: this compound inhibits CDK1 and CDK2, key regulators of the cell cycle.
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. medkoo.com [medkoo.com]
- 2. AZD 5597 |CAS:924641-59-8 Probechem Biochemicals [probechem.com]
- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
optimizing AZD5597 concentration for cell culture
Welcome to the technical support center for AZD5597. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] It exerts its anti-proliferative effects by blocking the activity of these kinases, which are critical regulators of cell cycle progression.[2][3][4] Inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[2][3]
2. What is a recommended starting concentration for this compound in a new cell line?
A good starting point for a dose-response experiment is to use a logarithmic or half-log dilution series ranging from 1 nM to 10 µM. Based on published data, the IC50 for inhibiting BrdU incorporation in LoVo cells is 0.039 µM (39 nM).[1] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint.
3. How should I prepare and store this compound?
This compound is soluble in DMSO and methanol.[4][5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is consistent across all treatments and controls and is non-toxic to your cells (typically ≤0.1%).
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration.
Issue 1: No observed effect on cell proliferation or cell cycle distribution.
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Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration.
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Solution: Increase the incubation time. Cell cycle effects may take 24-72 hours to become apparent. A time-course experiment is recommended.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Some cell lines may be inherently resistant to CDK1/2 inhibition. Consider using a positive control cell line known to be sensitive to CDK inhibitors. Also, verify the expression of CDK1 and CDK2 in your cell line.
-
Issue 2: High cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Off-target effects or high sensitivity of the cell line.
-
Solution: Lower the concentration range in your experiments. Determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., Trypan Blue exclusion, LDH assay) in parallel with your functional assays.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically below 0.5%, ideally ≤0.1%). Include a vehicle-only control in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Seeding Density.
-
Solution: Ensure consistent cell seeding density across all experiments, as this can influence the effective concentration of the inhibitor.[6]
-
-
Possible Cause 2: Cells are not in the logarithmic growth phase.
-
Solution: Always use cells that are in the logarithmic (exponential) growth phase for your experiments to ensure reproducibility.
-
-
Possible Cause 3: Reagent Instability.
-
Solution: Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
DMSO
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 12-24 hours.
-
Prepare Drug Dilutions: Prepare a series of this compound concentrations in complete culture medium. A common approach is a 1:3 or 1:10 serial dilution from a high starting concentration (e.g., 10 µM). Include a vehicle-only control (medium with the same final DMSO concentration as the highest drug concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 48 or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from your culture plates. For adherent cells, use trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (CDK1) | 2 nM | N/A | Biochemical Assay | [1] |
| IC50 (CDK2) | 2 nM | N/A | Biochemical Assay | [1] |
| IC50 (Proliferation) | 0.039 µM | LoVo | BrdU Incorporation | [1] |
Visualizations
Caption: Mechanism of action of this compound in cell cycle regulation.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: AZD5597 Kinase Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AZD5597, with a specific focus on potential off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1 and CDK2.[1] It has also been described as an inhibitor of CDK9.[2] These kinases are crucial regulators of cell cycle progression and transcription.
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: In biochemical assays, this compound has demonstrated potent inhibition of its primary targets.
| Target | IC50 (nM) |
| CDK1 | 2 |
| CDK2 | 2 |
Data compiled from publicly available sources.[1]
Q3: Has a comprehensive off-target kinase profile for this compound been publicly reported?
A3: As of late 2025, a comprehensive, publicly available kinome-wide scan of this compound against a large panel of kinases has not been identified in the scientific literature. While the compound is reported to have excellent physicochemical properties and large margins against inhibition of CYP isoforms and the hERG ion channel, detailed data on its kinase selectivity is limited. Therefore, researchers should exercise caution and are encouraged to perform their own selectivity profiling to fully characterize its off-target effects in their experimental systems.
Q4: How can I determine the off-target effects of this compound in my experiments?
A4: To determine the off-target effects of this compound, it is recommended to perform a kinase selectivity profiling assay. This typically involves screening the inhibitor against a large panel of purified kinases. Several platforms are available for this, such as radiometric assays or luminescence-based assays like ADP-Glo™. These screens will provide data on the inhibitory activity of this compound against a wide range of kinases, allowing for the identification of potential off-targets.
Q5: What is a typical experimental workflow for identifying off-target kinases?
A5: A common workflow for identifying off-target kinases involves a multi-step process, starting with a broad screen and followed by more focused validation experiments.
Troubleshooting Guides
This section provides guidance on common issues encountered during kinase assays with this compound.
Issue 1: Inconsistent IC50 values for on-target kinases (CDK1/CDK2).
| Potential Cause | Troubleshooting Step |
| ATP Concentration | Since this compound is an ATP-competitive inhibitor, variations in the ATP concentration in your assay will directly impact the apparent IC50 value. Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km for the specific kinase. |
| Enzyme Activity | The activity of your purified kinase can decrease with improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme and verify its activity with a known potent inhibitor as a positive control. |
| Compound Solubility | This compound may precipitate in aqueous buffers at high concentrations. Visually inspect your compound dilutions and consider preparing fresh stock solutions in an appropriate solvent like DMSO. Ensure the final DMSO concentration is consistent across all assay wells and is below a level that inhibits the kinase. |
| Assay Conditions | Variations in incubation time, temperature, or buffer components can affect enzyme kinetics. Standardize all assay parameters and ensure they are optimal for the specific kinase being tested. |
Issue 2: Unexpected cellular phenotype not explained by CDK1/CDK2 inhibition.
| Potential Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | The observed phenotype may be due to the inhibition of an unknown off-target kinase. Perform a broad kinase panel screen to identify other kinases inhibited by this compound at the concentrations used in your cellular assays. |
| Pathway Cross-talk | Inhibition of CDK1/CDK2 can lead to feedback loops or cross-talk with other signaling pathways. Use pathway analysis tools and Western blotting for key signaling proteins to investigate unexpected pathway modulation. |
| Non-kinase Off-Targets | While less common for this class of inhibitors, the compound could be interacting with non-kinase proteins. Consider target deconvolution methods if a kinase off-target cannot be identified. |
Illustrative Off-Target Data Presentation
Disclaimer: The following table presents hypothetical off-target data for this compound for illustrative purposes only. This data is not based on published experimental results and should be used as a guide for how to present and interpret potential off-target screening data.
| Kinase | % Inhibition @ 1µM this compound (Hypothetical) | IC50 (nM) (Hypothetical) | Selectivity Index (Off-target IC50 / Average On-target IC50) |
| CDK1 (On-target) | 99 | 2 | - |
| CDK2 (On-target) | 98 | 2 | - |
| CDK9 (On-target) | 95 | 15 | 7.5 |
| Off-target Kinase A | 85 | 150 | 75 |
| Off-target Kinase B | 60 | 800 | 400 |
| Off-target Kinase C | 25 | >10,000 | >5000 |
| Off-target Kinase D | 10 | >10,000 | >5000 |
Experimental Protocols
Protocol: In Vitro Kinase Assay for Inhibitor Profiling (ADP-Glo™ Assay)
This protocol describes a general method for determining the potency of this compound against a purified kinase using the ADP-Glo™ luminescence-based assay.
Materials:
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Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In the wells of a 384-well plate, add 2.5 µL of the kinase reaction buffer.
-
Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control).
-
Add 1.5 µL of the specific kinase to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the specific substrate and ATP. The final ATP concentration should be at the Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Diagrams
CDK1/CDK2 in Cell Cycle Progression
CDK1 and CDK2 are master regulators of the cell cycle. They form complexes with cyclins to phosphorylate a multitude of substrates, driving the transitions between different cell cycle phases. Inhibition of CDK1 and CDK2 by this compound is expected to cause cell cycle arrest, primarily at the G1/S and G2/M transitions.
CDK9 in Transcriptional Regulation
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a critical role in regulating transcription by RNA Polymerase II (Pol II).[3] P-TEFb phosphorylates the C-terminal domain (CTD) of Pol II, which is essential for the transition from transcriptional initiation to productive elongation.[3] Inhibition of CDK9 by this compound can lead to a decrease in the transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins and oncogenes.
References
potential mechanisms of resistance to AZD5597
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of resistance to AZD5597. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and CDK2.[1] As there is limited publicly available information specifically on resistance to this compound, this guide is based on established mechanisms of resistance to other CDK1 and CDK2 inhibitors. These potential mechanisms should be experimentally validated for this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to CDK inhibitors like this compound can arise through several mechanisms. Based on studies with other CDK1/2 inhibitors, the most common mechanisms include:
-
Upregulation of the target protein: Increased expression of CDK1 or CDK2 can titrate the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[2]
-
Activation of bypass signaling pathways: Cancer cells can adapt by activating alternative signaling pathways to circumvent the cell cycle block imposed by CDK1/2 inhibition. A key pathway implicated in resistance to CDK inhibitors is the PI3K/AKT/mTOR pathway.
-
Selection of pre-existing resistant populations: A heterogeneous tumor cell population may contain a small subset of cells that are inherently less sensitive to the drug. Continuous treatment can lead to the selection and expansion of these resistant clones. One example is the selection of polyploid cells, which has been observed in resistance to CDK2 inhibitors.[2][3]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of resistance to various cancer therapies.[4]
Q2: Are there any known mutations in CDK1 or CDK2 that can confer resistance to this compound?
A2: While specific mutations conferring resistance to this compound have not been reported, mutations in the target kinase are a known mechanism of resistance to other kinase inhibitors. For some CDK inhibitors, mutations in the ATP-binding pocket of the target CDK have been shown to reduce drug affinity.[5] For instance, a mutation in a conserved aspartate residue has been shown to confer resistance to inhibitors of CDK4, CDK7, and CDK12.[5] It is plausible that similar mutations in CDK1 or CDK2 could lead to this compound resistance.
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
A3: A systematic approach is recommended to investigate the mechanism of resistance. This typically involves:
-
Confirming Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT assay) to quantify the shift in IC50 between the parental and resistant cell lines.
-
Analyzing Target Expression: Use Western blotting to compare the protein levels of CDK1, CDK2, and their cyclin partners (e.g., Cyclin B1, Cyclin E) between parental and resistant cells.
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Investigating Bypass Pathways: Assess the activation status of key signaling pathways like PI3K/AKT/mTOR using phosphospecific antibodies in a Western blot analysis.
-
Genomic and Transcriptomic Analysis: Employ next-generation sequencing (NGS) to identify potential mutations in CDK1 and CDK2 genes or perform RNA-seq to identify differentially expressed genes, including those for drug transporters.
-
Analyzing Cell Cycle Profile: Use flow cytometry to compare the cell cycle distribution of parental and resistant cells in the presence and absence of this compound.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
| Potential Cause | Troubleshooting Steps |
| Selection of a resistant subpopulation | 1. Re-evaluate the IC50 of your cell line using a cell viability assay to confirm the shift in sensitivity. 2. If possible, return to an earlier, more sensitive passage of the cell line from your frozen stocks. 3. Consider single-cell cloning to isolate and characterize both sensitive and resistant clones. |
| Development of acquired resistance | 1. Follow the steps outlined in FAQ Q3 to investigate the underlying mechanism of resistance. 2. Consider establishing a new resistant cell line from the parental line using a systematic dose-escalation protocol (see Experimental Protocols section). |
Issue 2: Inconsistent results in this compound sensitivity assays.
| Potential Cause | Troubleshooting Steps |
| Cell culture conditions | 1. Ensure consistent cell seeding density and growth phase across experiments. 2. Monitor and maintain a stable cell culture environment (temperature, CO2, humidity). 3. Regularly test for mycoplasma contamination. |
| Reagent stability | 1. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 2. Store the stock solution at the recommended temperature and protect it from light. |
| Assay variability | 1. Optimize the cell viability assay parameters (e.g., incubation time with the reagent). 2. Include appropriate positive and negative controls in every assay plate. |
Quantitative Data
The following table summarizes hypothetical quantitative data based on findings from studies on other CDK2 inhibitors, illustrating the kind of results you might expect when investigating resistance.
Table 1: Characterization of a Hypothetical this compound-Resistant Cell Line
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Reference |
| This compound IC50 (nM) | 50 | 500 | [2] |
| Relative CDK1 Protein Level | 1.0 | 1.2 | N/A |
| Relative CDK2 Protein Level | 1.0 | 3.5 | [2] |
| Relative p-AKT (Ser473) Level | 1.0 | 4.0 | N/A |
| CDK2 Gene Copy Number | 2 | 6 | [2] |
Note: Data is illustrative and based on resistance mechanisms observed for other CDK2 inhibitors.
Experimental Protocols
Generation of a Drug-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.[6][7][8]
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Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Recovery and Maintenance: At each concentration, allow the cells to recover and reach approximately 80% confluency before the next dose escalation. Change the medium with the drug every 2-3 days.
-
Cryopreservation: At each stage of increased resistance, freeze a batch of cells for backup.[9]
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Characterization: Once a significantly resistant cell line is established (e.g., >10-fold increase in IC50), characterize the resistance mechanism.
Cell Viability (MTT) Assay
This protocol is for assessing cell viability and determining the IC50 of this compound.[10][11]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for cell division (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 using non-linear regression.
Western Blot Analysis
This protocol is for analyzing protein expression levels of CDK1, CDK2, and signaling proteins.[12][13][14]
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK1, CDK2, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate the interaction between CDKs and their cyclin partners.[15][16][17][18]
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., CDK2) or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., Cyclin E).
Visualizations
Caption: Overview of this compound action and potential resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes – ScienceOpen [scienceopen.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. assaygenie.com [assaygenie.com]
- 16. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Interpreting AZD5597 Cell Viability Assay Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the results of cell viability assays involving the CDK inhibitor, AZD5597.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1, CDK2, and CDK9.[1][2] CDKs are key regulators of the cell cycle and transcription. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting anti-proliferative effects.[1][2]
Q2: Which cell viability assay is most appropriate for testing this compound?
The choice of assay is critical. Since this compound is a CDK inhibitor that can induce cell cycle arrest (a cytostatic effect) without causing immediate cell death, metabolic assays like MTT, XTT, or MTS may yield misleading results.[3][4] Cells arrested in the G1 phase can continue to grow in size and metabolic activity, which can mask the anti-proliferative effects of the drug in these assays.[4][5]
Therefore, it is highly recommended to use assays that directly measure cell number or cytotoxicity. A combination of assays is often the best approach to distinguish between cytostatic and cytotoxic effects.
-
Recommended Primary Assays:
-
Direct Cell Counting: Trypan blue exclusion assay or automated cell counters.
-
DNA Synthesis Assays: BrdU incorporation assays measure the rate of DNA synthesis, providing a direct readout of proliferation.[6]
-
Cytotoxicity Assays: Lactate dehydrogenase (LDH) release assays measure membrane integrity.
-
-
Assays to Use with Caution (and in combination with other methods):
-
Metabolic Assays: MTT, XTT, MTS, and resazurin-based assays.
-
ATP-Based Assays: (e.g., CellTiter-Glo®) measure ATP levels as an indicator of metabolic activity.[3]
-
Q3: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and the assay used. Published data indicates the following:
| Target/Cell Line | Assay Type | IC50 Value |
| CDK1 (enzyme assay) | Kinase Inhibition | 2 nM[1][6] |
| CDK2 (enzyme assay) | Kinase Inhibition | 2 nM[1][6] |
| LoVo (colon cancer) | BrdU Incorporation | 0.039 µM[6] |
Q4: How should I design my dose-response experiment for this compound?
A well-designed dose-response experiment is crucial for accurate IC50 determination.
-
Concentration Range: Start with a broad range of concentrations, for example, from 1 nM to 10 µM, with at least 8-10 concentrations.
-
Serial Dilutions: Use serial dilutions (e.g., 3-fold or 5-fold) to cover the concentration range.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is your 100% viability control.
-
Blank Control: Wells containing only media and the assay reagent to measure background absorbance/luminescence.
-
Positive Control (Optional): A known CDK inhibitor with a well-characterized effect on your cell line.
-
-
Replicates: Use at least three technical replicates for each concentration.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers in each well. 2. Pipetting errors: Inaccurate dispensing of cells, drug, or reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous cell suspension before and during plating. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or media.[3] |
| No or very weak drug effect observed | 1. Incorrect assay choice: Using a metabolic assay that is confounded by cytostatic effects. 2. Drug degradation: Improper storage or handling of this compound. 3. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to CDK inhibitors. 4. Sub-optimal drug concentration: The concentration range tested is too low. | 1. Switch to an assay that measures cell number or cytotoxicity (e.g., BrdU, LDH release). 2. Prepare fresh drug dilutions from a new stock. Store stock solutions in single-use aliquots at -20°C or -80°C. 3. Verify the expression of CDK1, CDK2, and Rb in your cell line. Consider using a different, more sensitive cell line. 4. Test a wider and higher range of concentrations. |
| High background in "no-cell" control wells | 1. Reagent contamination: Bacterial or fungal contamination of reagents. 2. Compound interference: this compound may directly react with the assay reagent. 3. Media components: Phenol red or serum in the media can interfere with some assays. | 1. Use sterile techniques and fresh, sterile reagents. 2. Test this compound in a cell-free system with the assay reagent to check for direct interaction. If interference is observed, consider a different assay. 3. Use phenol red-free media and reduce serum concentration during the assay incubation period. |
| Biphasic dose-response curve (U-shaped or inverted U-shaped) | 1. Off-target effects: At higher concentrations, this compound might inhibit other kinases or cellular processes, leading to unexpected effects.[7] 2. Compound precipitation: At high concentrations, the drug may precipitate out of solution. 3. Complex biological response: The drug may induce different cellular responses at different concentrations (e.g., cell cycle arrest at low doses and apoptosis at high doses). | 1. Consider using a more specific CDK inhibitor as a control. Validate findings with a secondary assay (e.g., Western blot for downstream targets). 2. Visually inspect the wells for precipitate. Check the solubility of this compound in your culture medium. 3. Analyze the cellular phenotype at different points of the curve using methods like flow cytometry for cell cycle analysis or apoptosis markers. |
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay for this compound
This protocol is adapted for a 96-well plate format and includes considerations specific to CDK inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (consider using phenol red-free medium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with DMSO) and blank control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
-
Visualizations
Caption: this compound inhibits CDK1, 2, and 9, leading to cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting unexpected cell viability assay results.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Application of a Biphasic Mathematical Model of Cancer Cell Drug Response for Formulating Potent and Synergistic Targeted Drug Combinations to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD5597 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity during animal studies with AZD5597.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of cyclin-dependent kinases (CDK), specifically targeting CDK1 and CDK2 with IC50 values of 2 nM for both.[1][2] By inhibiting these kinases, this compound disrupts cell cycle progression, leading to anti-proliferative effects in tumor cells.[1][3] Its primary application in research is to investigate the therapeutic potential of CDK inhibition in various cancer models.
Q2: What are the common toxicities associated with kinase inhibitors that might be relevant for this compound studies?
While specific public data on this compound-induced toxicities in animals is limited, class-related toxicities for kinase inhibitors can provide guidance. Common adverse events observed with other targeted kinase inhibitors include pyrexia, dermatologic toxicities (rash, photosensitivity), gastrointestinal issues (diarrhea), and ocular toxicities.[4][5][6] Researchers should proactively monitor for these potential side effects.
Q3: How can I properly formulate this compound for in vivo studies?
Proper formulation is critical to ensure drug solubility, stability, and minimize vehicle-related toxicities. Several protocols are available for dissolving this compound for in vivo administration. It is recommended to prepare a stock solution in a solvent like DMSO and then dilute it with appropriate co-solvents.[1] Working solutions for in vivo experiments should ideally be prepared fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guides
Issue 1: Observed Animal Morbidity or Significant Weight Loss
Possible Causes:
-
Drug-related toxicity: The dose of this compound may be too high, leading to systemic toxicity.
-
Vehicle toxicity: The formulation vehicle itself may be causing adverse effects.
-
Tumor burden: In xenograft models, a large tumor burden can lead to cachexia and morbidity.
-
Off-target effects: The compound may have unintended biological effects.
Troubleshooting Steps:
-
Dose Reduction/Interruption: The most effective initial strategy for managing treatment-related toxicity is often temporary dose interruption or reduction.[4][5]
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and drug-induced toxicity.
-
Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous fluids) and nutritional support.
-
Monitor Clinical Signs: Closely monitor animals for clinical signs of distress, including changes in weight, activity, and grooming.
Issue 2: Injection Site Reactions
Possible Causes:
-
Drug precipitation: The drug may be precipitating out of solution at the injection site.
-
Irritating vehicle: The formulation vehicle may be causing local irritation.
-
Improper injection technique: Incorrect administration can lead to tissue damage.
Troubleshooting Steps:
-
Optimize Formulation: Ensure the drug is fully dissolved. Consider altering the vehicle composition to improve solubility and reduce irritation.
-
Rotate Injection Sites: If administering multiple doses, rotate the injection sites to minimize local irritation.
-
Proper Technique: Ensure proper injection technique is used (e.g., correct needle size, depth of injection).
Data Summary
Table 1: In Vivo Efficacy of this compound in a Colon Adenocarcinoma Mouse Model
| Parameter | Value | Reference |
| Animal Model | SW620 colon adenocarcinoma mouse xenograft | [2] |
| Dosage | 15 mg/kg | [1][2] |
| Administration Route | Intraperitoneal injection | [1] |
| Dosing Schedule | Intermittent (e.g., Monday, Wednesday, Friday) for 3 weeks | [7] |
| Outcome | 55% reduction in tumor volume | [1][7] |
Experimental Protocols
Protocol 1: this compound Formulation for In Vivo Studies
This protocol is based on commonly used formulations for similar compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, sequentially add the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
For example, to make 1 mL of the working solution, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.[1]
-
Ensure the final solution is clear before administration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for observed toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. medkoo.com [medkoo.com]
AZD5597 stability in DMSO stock solutions
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of AZD5597 in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and DMSO stock solutions?
A1: Proper storage is crucial for maintaining the integrity of this compound. For the solid (powder) form, long-term storage at -20°C is recommended. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Always protect solutions from light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is important to use a fresh, high-purity grade of DMSO to avoid introducing water, which can affect the compound's stability and solubility.
Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to troubleshoot this:
-
Lower the Final Concentration: The most common reason for precipitation is exceeding the aqueous solubility limit of the compound. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal (typically <0.5% in cell-based assays), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent: Consider using a co-solvent system. For in vivo studies, formulations with PEG300, Tween-80, and saline have been used.[1]
-
Gentle Warming and Sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication can help redissolve small amounts of precipitate. However, ensure that this compound is stable under these conditions for the duration of the treatment.
Q4: How many freeze-thaw cycles can an this compound DMSO stock solution tolerate?
A4: While specific data on the effect of freeze-thaw cycles on this compound is not publicly available, it is a best practice to minimize them. Repeated freezing and thawing can introduce moisture from the atmosphere into the DMSO stock, which may lead to hydrolysis and precipitation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes after preparation.
Stability of this compound in DMSO Stock Solutions
To ensure the reliability of your experimental results, it is recommended to perform your own stability assessment, especially if the stock solution is to be stored for an extended period. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Summary of Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | ≥ 4 years[2] |
| In DMSO | -80°C | Up to 6 months[1] |
| In DMSO | -20°C | Up to 1 month[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected potency in cell-based assays | - Degradation of this compound in stock solution.- Precipitation of this compound in culture medium.- Incorrect final concentration. | - Prepare fresh DMSO stock solutions.- Visually inspect for precipitation after dilution; if present, see FAQ Q3.- Verify dilution calculations and pipetting accuracy. |
| High background or off-target effects in experiments | - High final DMSO concentration.- Presence of degradation products. | - Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%).- Run a vehicle control with the same DMSO concentration.- Use freshly prepared stock solutions to minimize degradation products. |
| Difficulty dissolving solid this compound in DMSO | - Low-quality or hydrated DMSO.- Insufficient mixing. | - Use fresh, anhydrous, high-purity DMSO.- Vortex thoroughly and use sonication if necessary to aid dissolution. Gentle warming can also be applied. |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, light-protected aliquots. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC-MS
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a DMSO stock solution over time.
-
Sample Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO. This will be your T=0 reference sample.
-
Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C and -80°C).
-
Prepare another set of aliquots to undergo a specified number of freeze-thaw cycles.
-
-
Time Points: At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
HPLC-MS Analysis:
-
Dilute the T=0 reference and the aged samples to a suitable concentration for analysis (e.g., 10 µM) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance and a mass spectrometer to identify the parent compound and any potential degradation products.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound in each sample.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Analyze the mass spectrometry data to identify the mass of any new peaks, which may correspond to degradation products.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in cell cycle regulation.
Caption: Workflow for assessing the stability of this compound in DMSO.
References
AZD5597 In Vivo Administration Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK inhibitor AZD5597. The focus is on addressing challenges related to its in vivo application, particularly its characteristically poor oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Inconsistent or low efficacy after oral administration.
-
Question: We are administering this compound orally to our animal models but observe highly variable and generally low therapeutic effects. What could be the cause?
-
Answer: this compound was originally developed and characterized as a potent inhibitor for intravenous (i.v.) dosing.[1][2] Its physicochemical properties are optimized for this route of administration. Poor oral bioavailability is a common challenge for many small molecule inhibitors and is the likely cause of the observed inconsistencies. Factors contributing to this may include low aqueous solubility and/or poor permeability across the gastrointestinal tract.
Recommendations:
-
Switch to an alternative administration route: The most straightforward solution is to use a parenteral route of administration. Intravenous (i.v.) and intraperitoneal (i.p.) injections are documented to be effective for delivering this compound.[2]
-
Re-formulation of the compound: If oral administration is essential for your experimental design, consider formulating this compound to enhance its oral absorption. General strategies for poorly soluble drugs include:
-
Lipid-based formulations: Encapsulating this compound in liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[3][4][5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[3][6]
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance solubility.[3]
-
-
Issue 2: Precipitation of this compound in the formulation vehicle.
-
Question: We are observing precipitation of this compound in our vehicle during preparation for injection. How can we improve its solubility for in vivo use?
-
Answer: While this compound has been described as having excellent physicochemical properties, ensuring its solubility in a specific vehicle at the desired concentration is crucial.
Recommendations:
-
Vehicle selection: Experiment with different biocompatible solvents and co-solvents. A common starting point for in vivo studies is a mixture of DMSO, polyethylene glycol (e.g., PEG300 or PEG400), and saline or water. The proportions of these components should be optimized to dissolve this compound without causing toxicity in the animal model.
-
pH adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Investigate the pKa of this compound to determine if adjusting the pH of the vehicle could improve its solubility.
-
Complexation: The use of cyclodextrins can enhance the solubility of hydrophobic drugs by forming inclusion complexes.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in vivo?
A1: The primary route of administration for which this compound has been optimized is intravenous (i.v.) injection.[1] Intraperitoneal (i.p.) injection has also been shown to be an effective route for achieving anti-tumor activity in preclinical models.[2]
Q2: Why is the oral bioavailability of this compound considered poor?
A2: While the specific reasons for this compound's poor oral bioavailability are not extensively detailed in the public literature, it is a common characteristic for many kinase inhibitors. Poor oral bioavailability is often a result of low aqueous solubility and/or low intestinal permeability.[7][8][9] The initial development of this compound focused on its suitability for i.v. dosing, suggesting that oral absorption was not a primary endpoint of its design.[1]
Q3: Are there any published pharmacokinetic data for this compound?
A3: Yes, some pharmacokinetic data are available. One study noted that this compound possesses moderate to low clearance in nude mice and rats following i.v. administration.[10] This suggests a reasonable half-life in circulation when administered parenterally.
Q4: What are some general strategies to improve the bioavailability of a compound like this compound?
A4: For a compound with poor aqueous solubility, several formulation and chemical modification strategies can be employed to enhance bioavailability. These are summarized in the table below.
Data Presentation: Strategies to Enhance Bioavailability
| Strategy | Description | Potential Advantages for this compound |
| Physical Modifications | ||
| Micronization/Nanonization | Reducing the particle size to increase surface area and dissolution rate. | Can improve the dissolution rate in the gastrointestinal fluid.[11] |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix in the solid state. | Can present the drug in an amorphous, higher-energy state, which improves solubility. |
| Complexation | Forming a complex with another molecule, such as a cyclodextrin, to enhance solubility. | Can increase the aqueous solubility of the drug molecule.[12] |
| Lipid-Based Formulations | ||
| Liposomes | Encapsulation of the drug within lipid vesicles. | Can protect the drug from degradation and improve absorption.[3] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Can maintain the drug in a solubilized state in the gastrointestinal tract, improving absorption.[4][5] |
| Chemical Modifications | ||
| Prodrugs | A pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. | Can be designed to have improved solubility and/or permeability characteristics.[13] |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (i.p.) Administration of this compound in a Mouse Xenograft Model
This is a generalized protocol based on common practices and should be adapted to specific experimental needs and institutional guidelines.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
For a final dosing solution, dilute the stock solution in an appropriate vehicle. A common vehicle is a mixture of PEG300 and saline. For example, to achieve a final concentration of 1.5 mg/mL for a 15 mg/kg dose in a 20g mouse (0.2 mL injection volume), you might use a vehicle of 30% PEG300 in saline.
-
The final concentration of DMSO in the injected solution should be kept low (typically <5%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure complete dissolution. The final formulation should be a clear solution.
-
-
Dosing:
-
Administer this compound via intraperitoneal injection at the desired dose (e.g., 15 mg/kg).[14]
-
The dosing schedule will depend on the experimental design (e.g., once daily, every other day).
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity.
-
Measure tumor volume and body weight regularly throughout the study.
-
Mandatory Visualizations
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. The solubility-permeability interplay and its implications in formulation design and development for poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: AZD5597 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in xenograft studies involving the CDK1/2 inhibitor, AZD5597. This resource is intended for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their preclinical experiments.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues that may be encountered during this compound xenograft experiments.
Issue 1: High variability in tumor growth within the control group.
-
Question: We are observing significant differences in tumor growth rates among the control animals, even before treatment initiation. What could be the cause, and how can we mitigate this?
-
Answer: High variability in the control group can obscure the true effect of this compound. Several factors can contribute to this issue:
-
Biological Variability:
-
Inter-animal variation: Differences in the age, weight, and overall health of the mice can impact tumor engraftment and growth.
-
Tumor heterogeneity: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) possess inherent cellular diversity, leading to varied growth rates.
-
-
Technical Variability:
-
Cell Handling: Inconsistent cell passage numbers, viability at the time of injection, and improper handling can affect tumor take rate and growth.
-
Tumor Implantation: Variation in the number of cells injected, the injection site, and the depth of injection can lead to inconsistent tumor establishment. The use and preparation of a supportive matrix like Matrigel can also be a source of variability if not standardized.[1]
-
Troubleshooting Steps:
-
Standardize Animal Models: Use mice of the same strain, sex, age, and weight. Ensure they are housed under identical environmental conditions.
-
Rigorous Cell Culture Practices: Use cells with a consistent and low passage number. Ensure high cell viability (>95%) at the time of injection using methods like trypan blue exclusion.
-
Consistent Tumor Implantation: Standardize the number of cells, injection volume, and anatomical location for all animals. Ensure a consistent injection technique (e.g., subcutaneous) to avoid variations in tumor depth.
-
Randomization: After tumors have reached a predetermined size, randomize the animals into control and treatment groups to ensure an even distribution of tumor sizes at the start of the study.
-
Issue 2: Inconsistent or lack of response to this compound treatment.
-
Question: We are seeing a wide range of responses to this compound, with some tumors responding well while others show minimal or no growth inhibition. Why is this happening?
-
Answer: Inconsistent therapeutic response can be attributed to several factors, ranging from drug formulation to inherent tumor biology:
-
Drug Formulation and Administration: Inconsistencies in the preparation of the this compound solution, dosage, and route of administration can lead to variable drug exposure.
-
Tumor Heterogeneity: The presence of pre-existing resistant clones within the tumor can lead to a mixed response, where sensitive cells are killed off, but resistant cells continue to proliferate.
-
Acquired Resistance: Tumors may develop resistance to this compound over the course of treatment.
Troubleshooting Steps:
-
Standardize Drug Formulation and Administration: Prepare the this compound formulation consistently for each treatment. Ensure accurate dosing based on animal weight and a standardized intraperitoneal (i.p.) injection technique.
-
Characterize Your Xenograft Model: Before initiating large-scale studies, characterize the molecular profile of your xenograft model to confirm the expression and functionality of the CDK1/2 pathway.
-
Investigate Resistance Mechanisms: If a lack of response is observed, consider analyzing post-treatment tumor tissue to investigate potential mechanisms of resistance.
-
Issue 3: Unexpected toxicity or adverse effects in treated mice.
-
Question: Our mice treated with this compound are showing signs of toxicity, such as significant weight loss, that are not observed in the control group. What should we do?
-
Answer: Toxicity can be a concern with any therapeutic agent. It is crucial to distinguish between drug-related toxicity and other health issues.
-
Dose-Related Toxicity: The administered dose of this compound may be too high for the specific mouse strain or tumor model.
-
Vehicle-Related Toxicity: The vehicle used to dissolve and administer this compound could be causing adverse effects.
Troubleshooting Steps:
-
Dose-Escalation Study: If you are using a new model or are unsure of the optimal dose, perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Vehicle Control Group: Always include a vehicle-only control group to assess any potential toxicity from the formulation excipients.
-
Close Monitoring: Closely monitor the health of the animals throughout the study, including daily checks for clinical signs of toxicity and regular body weight measurements.
-
Data Presentation
Due to the limited availability of public data on the specific variability in this compound xenograft studies, the following tables provide a template for how to structure and present such data. Researchers should aim to calculate and report these metrics to improve the transparency and reproducibility of their findings.
Table 1: Example of Tumor Growth Variability in Control Group (SW620 Xenograft)
| Parameter | Value |
| Number of Animals | 10 |
| Mean Tumor Volume at Day 21 (mm³) | 850 |
| Standard Deviation (mm³) | 150 |
| Coefficient of Variation (%) | 17.6 |
Table 2: Example of this compound Efficacy and Variability (SW620 Xenograft)
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) | Standard Deviation (%) |
| Vehicle Control | - | 0 | 15 |
| This compound | 15 | 55 | 20 |
Experimental Protocols
This section provides a detailed methodology for a typical this compound xenograft study, incorporating best practices to minimize variability.
1. Cell Culture and Preparation
-
Cell Line: SW620 human colorectal adenocarcinoma cells.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvest: Use cells in the logarithmic growth phase. Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count and viability assessment using a hemocytometer and trypan blue. Cell viability should be >95%.
-
Cell Suspension: Resuspend cells in sterile, serum-free medium or PBS at the desired concentration for injection.
2. Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 5 x 10^6 SW620 cells in a volume of 100 µL into the right flank of each mouse.
-
(Optional) The cell suspension can be mixed 1:1 with Matrigel to improve tumor take rate and consistency.
-
3. Tumor Monitoring and Group Randomization
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
4. This compound Formulation and Administration
-
Formulation: A formulation for this compound for intraperitoneal injection has been described as a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Preparation: First, dissolve this compound in DMSO. Then, add PEG300 and Tween-80, and mix thoroughly. Finally, add saline to reach the final volume.
-
-
Dosing: A previously reported effective dose is 15 mg/kg.[2]
-
Administration: Administer the this compound formulation or vehicle control via intraperitoneal (i.p.) injection three times a week (e.g., Monday, Wednesday, Friday) for the duration of the study.
5. Endpoint and Data Analysis
-
Endpoints: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration.
-
Data Analysis:
-
Calculate the mean tumor volume and standard deviation for each group at each measurement time point.
-
Determine the percent tumor growth inhibition (%TGI) for the this compound-treated group compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified CDK signaling pathway and the points of inhibition by this compound.
Experimental Workflow
References
Validation & Comparative
AZD5597 vs. Ribociclib: A Comparative Efficacy Analysis for Researchers
In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a pivotal class of drugs. This guide provides a detailed comparison of the preclinical efficacy of two such inhibitors: AZD5597 and ribociclib. While both target CDKs, their distinct selectivity profiles translate to different mechanisms of action and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, experimental methodologies, and the signaling pathways implicated.
Mechanism of Action and Targeted Pathways
This compound is a potent, multi-targeted CDK inhibitor with high affinity for CDK1, CDK2, and CDK9.[1] Inhibition of these CDKs disrupts multiple phases of the cell cycle. CDK1/cyclin B is essential for the G2/M transition, while CDK2/cyclin E and CDK2/cyclin A regulate the G1/S transition and S-phase progression, respectively. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of many proto-oncogenes. By inhibiting these key cell cycle and transcriptional regulators, this compound is designed to induce broad anti-proliferative effects across a range of cancer cell lines.[1][2]
Ribociclib , in contrast, is a highly selective inhibitor of CDK4 and CDK6.[3][4][5] These kinases, in complex with D-type cyclins, are key regulators of the G1 to S phase transition.[4][6] The cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), releasing the E2F transcription factor and allowing for the expression of genes necessary for DNA replication.[3][5] By selectively targeting CDK4/6, ribociclib induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells that are dependent on this pathway, particularly hormone receptor-positive (HR+) breast cancers.[3][7]
Preclinical Efficacy: A Quantitative Comparison
A direct head-to-head preclinical comparison of this compound and ribociclib has not been published. The following tables summarize the available quantitative data from separate studies to facilitate an indirect comparison of their potency and efficacy.
Table 1: In Vitro Enzymatic and Anti-proliferative Activity
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| This compound | CDK1 | 2 | LoVo | BrdU Incorporation | 39 | [6][8] |
| CDK2 | 2 | |||||
| CDK9 | - | |||||
| Ribociclib | CDK4 | 10 | JeKo-1 | Cell Proliferation (CyQuant) | 80 ± 20 | [2][3][7] |
| CDK6 | 39 | CAMA-1 | Cell Proliferation (CyQuant) | 90 ± 10 | [3] | |
| MCF-7 | Cell Proliferation (CyQuant) | 120 ± 30 | [3] | |||
| T47D | Cell Proliferation (CyQuant) | 130 ± 20 | [3] | |||
| MDA-MB-453 | Cell Viability (MTT) | 49,000 ± 600 | [4] | |||
| MDA-MB-468 | Cell Viability (MTT) | 72,000 ± 3600 | [4] |
Note: IC50 values for cell-based assays are highly dependent on the specific experimental conditions (e.g., cell line, assay duration, readout method) and should be compared with caution.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Host | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | Colon Adenocarcinoma (LoVo) | Mouse | 15 mg/kg, intraperitoneal, intermittent for 3 weeks | 55% | [6] |
| Ribociclib | Mantle Cell Lymphoma (JeKo-1) | Rat | 75 and 150 mg/kg, once daily | Induces tumor regressions | [3] |
| ER+ Breast Cancer | Mouse | Not specified | Significant TGI | [1][5] |
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways of this compound and ribociclib.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the efficacy evaluation of CDK inhibitors.
In Vitro Cell Proliferation Assay (CyQuant Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well microplates at a density of 1,000-5,000 cells per well in their respective growth media and incubated overnight at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the test compound (e.g., this compound or ribociclib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under the same conditions.
-
Cell Lysis and Staining: At the end of the incubation, the growth medium is removed, and the cells are lysed. A DNA-binding fluorescent dye from the CyQuant Cell Proliferation Assay Kit is added to each well.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the number of cells, is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the volume is calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, the animals are randomized into treatment and control groups. The test compound (e.g., this compound or ribociclib) is administered according to the specified dosing regimen (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow Diagram
References
- 1. Drug: Ribociclib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
AZD5597 vs. Abemaciclib: A Comparative Guide on Kinase Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two prominent cyclin-dependent kinase (CDK) inhibitors, AZD5597 and abemaciclib. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their target specificities and the experimental methodologies used to determine them.
Executive Summary
This compound is a potent inhibitor of CDK1 and CDK2, suggesting its primary role in regulating the G1/S and G2/M phases of the cell cycle. In contrast, abemaciclib is a highly selective inhibitor of CDK4 and CDK6, key regulators of the G1-S phase transition. While both are CDK inhibitors, their distinct selectivity profiles lead to different mechanisms of action and potential therapeutic applications. Abemaciclib is also known to inhibit other kinases at higher concentrations, indicating a broader spectrum of activity compared to the more targeted profile of this compound.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the in vitro inhibitory potency of this compound and abemaciclib against various cyclin-dependent kinases and other selected kinases. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), providing a quantitative comparison of their selectivity.
| Kinase Target | This compound IC50/Ki (nM) | Abemaciclib IC50/Ki (nM) |
| CDK1/cyclin B | 2[1] | >1000[2] |
| CDK2/cyclin E | 2[1] | ~300-1000[1] |
| CDK4/cyclin D1 | - | 2[1][3] |
| CDK6/cyclin D3 | - | 10[1][3] |
| CDK9 | Potent inhibitor[4] | 57[1] |
| GSK3β | - | 8.67[2] |
| CAMKIIδ | - | 2.6[2] |
| PIM1 | - | 50[5] |
| HIPK2 | - | 31[5] |
| DYRK2 | - | 61[5] |
| CK2 | - | 117[5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented is a compilation from multiple sources for comparative purposes.
Signaling Pathway Diagrams
The distinct selectivity profiles of this compound and abemaciclib result in their intervention at different points in the cell cycle signaling cascade.
Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest at the G1/S and G2/M transitions.
Caption: Abemaciclib selectively inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and causing G1 arrest.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments typically employed in the characterization of compounds like this compound and abemaciclib.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK1/cyclin B, CDK4/cyclin D1)
-
Kinase-specific substrate (e.g., Histone H1 for CDK1, Rb protein for CDK4/6)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, abemaciclib) serially diluted in DMSO
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the P81 paper using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds (this compound, abemaciclib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Objective: To assess the effect of a compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound or DMSO for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation [frontiersin.org]
AZD5597: A Comparative Analysis of its Selectivity for CDK1/2 vs. CDK4/6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor AZD5597, with a focus on its selectivity for CDK1 and CDK2 versus CDK4 and CDK6. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential applications.
Executive Summary
Data Presentation: Comparative Inhibitory Activity of CDK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other representative CDK inhibitors against various cyclin-dependent kinases. This data allows for a direct comparison of their potency and selectivity profiles.
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK6 (nM) | Reference(s) |
| This compound | 2 | 2 | N/A | N/A | [1][2] |
| Palbociclib (PD-0332991) | >10000 | >10000 | 11 | 16 | [5] |
| Ribociclib (LEE011) | >1000 | >1000 | 10 | 39 | [5][6] |
| Abemaciclib (LY2835219) | 65 | 49 | 2 | 10 | [6] |
| Flavopiridol | 30 | 100 | 20 | 60 | |
| Roscovitine (Seliciclib) | 2700 | 100 | >100000 | >100000 | |
| AT7519 | 190 | 44 | 67 | >5000 |
N/A: Data not publicly available in the searched resources.
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the role of key cyclin-dependent kinases in cell cycle progression and where this compound and CDK4/6 selective inhibitors exert their effects.
Caption: Simplified overview of the cell cycle regulation by CDKs and the points of intervention for this compound and selective CDK4/6 inhibitors.
Experimental Protocols
The following is a representative protocol for an in vitro biochemical assay to determine the IC50 values of CDK inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK/cyclin enzymes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for each kinase)
-
Substrate (e.g., Histone H1 for CDK1/2, Retinoblastoma protein (Rb) fragment for CDK4/6)
-
Test compound (serially diluted)
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
Procedure (Radiometric Assay Example):
-
Prepare a reaction mixture containing the kinase buffer, the specific CDK/cyclin enzyme, and its substrate in each well of a 96-well plate.
-
Add serially diluted concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for determining CDK inhibitor selectivity.
Caption: A generalized workflow for in vitro determination of CDK inhibitor IC50 values.
Conclusion
This compound is a highly potent inhibitor of the key cell cycle regulators CDK1 and CDK2. Its selectivity profile against other CDKs, particularly CDK4 and CDK6, is not fully defined in publicly accessible literature. The provided comparative data with other CDK inhibitors, including the highly selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, highlights the diverse selectivity patterns achievable with small molecules targeting the CDK family. For researchers investigating the roles of CDK1 and CDK2, this compound represents a valuable tool. However, its potential off-target effects on other CDKs, including CDK9, should be considered when interpreting experimental results. Further studies are required to fully elucidate the complete kinase selectivity profile of this compound and to definitively establish its selectivity for CDK1/2 versus CDK4/6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
AZD5597 vs. Non-CDK Inhibitor Treatments: A Comparative Guide for Researchers
In the landscape of oncology drug development, cyclin-dependent kinase (CDK) inhibitors represent a significant class of targeted therapies. This guide provides a comparative overview of AZD5597, a potent CDK inhibitor, and established non-CDK inhibitor treatments for cancers where CDK dysregulation is a key factor, with a focus on colon adenocarcinoma based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at mechanisms of action, available experimental data, and relevant methodologies.
Introduction to this compound
This compound is an imidazole pyrimidine amide that acts as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK9.[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the anti-proliferative effects of this compound across a range of cancer cell lines and in vivo anti-tumor activity in a mouse xenograft model of colon adenocarcinoma.[1][3][4]
Mechanism of Action: this compound vs. Non-CDK Inhibitors
The fundamental difference between this compound and other treatments lies in their molecular targets and mechanisms of action.
This compound: As a CDK inhibitor, this compound directly targets the cell cycle machinery. By inhibiting CDK1, CDK2, and CDK9, it disrupts the progression of cells through the G1/S and G2/M phases of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.
Non-CDK Inhibitor Treatments: These therapies encompass a broader range of mechanisms:
-
Chemotherapy: Conventional cytotoxic agents like 5-fluorouracil (5-FU), oxaliplatin, and irinotecan induce DNA damage or interfere with metabolic processes essential for cell division, leading to the death of rapidly proliferating cells, including cancer cells.[1][5][6]
-
Targeted Therapy: These drugs target specific molecules involved in cancer cell growth and survival.
-
EGFR Inhibitors (e.g., Cetuximab, Panitumumab): Block the epidermal growth factor receptor, a key signaling protein that drives cell growth and proliferation.[7][8]
-
VEGF Inhibitors (e.g., Bevacizumab): Inhibit the vascular endothelial growth factor, which is crucial for the formation of new blood vessels (angiogenesis) that tumors need to grow.[7][8]
-
-
Immunotherapy: These agents harness the body's immune system to fight cancer.
Comparative Data
Direct comparative experimental data between this compound and non-CDK inhibitor treatments is not publicly available. The following tables summarize the available preclinical data for this compound and representative clinical information for standard non-CDK inhibitor treatments used in colon adenocarcinoma.
Table 1: Preclinical Profile of this compound
| Parameter | Value | Cell Line/Model | Reference |
| Target | CDK1, CDK2, CDK9 | - | [1][2] |
| IC₅₀ (CDK1) | 2 nM | Biochemical Assay | [3][4] |
| IC₅₀ (CDK2) | 2 nM | Biochemical Assay | [3][4] |
| IC₅₀ (BrdU incorporation) | 0.039 µM | LoVo cells | [3] |
| In Vivo Efficacy | 55% tumor volume reduction | SW620 colon adenocarcinoma mouse xenograft model (15 mg/kg) | [4] |
Table 2: Overview of Standard Non-CDK Inhibitor Treatments for Colon Adenocarcinoma
| Treatment Class | Examples | General Efficacy | Common Indications |
| Chemotherapy | FOLFOX (5-FU, Leucovorin, Oxaliplatin)[6], FOLFIRI (5-FU, Leucovorin, Irinotecan)[1] | Adjuvant and metastatic settings | Stage III and IV colon cancer[11][12] |
| EGFR Inhibitors | Cetuximab, Panitumumab[7] | Metastatic setting, often in combination with chemotherapy | KRAS/NRAS/BRAF wild-type metastatic colorectal cancer[7] |
| VEGF Inhibitors | Bevacizumab[7] | Metastatic setting, in combination with chemotherapy | First- and second-line treatment of metastatic colorectal cancer[13] |
| PD-1 Inhibitors | Pembrolizumab, Nivolumab[10] | Durable responses in a subset of patients | MSI-H/dMMR metastatic colorectal cancer[2][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these different treatment modalities and a general workflow for evaluating anti-cancer agents.
Caption: Mechanism of action of this compound.
Caption: Signaling pathways of non-CDK inhibitor treatments.
Caption: General workflow for anti-cancer drug evaluation.
Experimental Protocols
As direct comparative studies are unavailable, this section outlines general methodologies for key experiments used to characterize anti-cancer agents like this compound and its potential alternatives.
In Vitro Proliferation Assay (MTS/MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound, 5-FU) for a specified period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., SW620 for colon cancer) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) or a comparator (e.g., a standard chemotherapy agent) via the appropriate route (e.g., intravenous, oral) at a specified dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
-
Western Blot Analysis for Target Engagement
-
Objective: To confirm that the drug is hitting its intended molecular target.
-
Methodology:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific to the target protein (e.g., phospho-CDK substrates for this compound) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound represents a targeted approach to cancer therapy by directly inhibiting key regulators of the cell cycle. While preclinical data demonstrate its potential, a direct comparison with established non-CDK inhibitor treatments for colon adenocarcinoma and other cancers is not yet available. The existing non-CDK inhibitor therapies, including chemotherapy, targeted therapy, and immunotherapy, have well-defined roles in the clinical management of various cancers, supported by extensive clinical trial data. Future research, including head-to-head clinical trials, would be necessary to definitively position CDK inhibitors like this compound within the current treatment landscape. Researchers are encouraged to consider the distinct mechanisms of action and the specific molecular profiles of tumors when designing future studies to evaluate and compare these different therapeutic strategies.
References
- 1. cancer.ca [cancer.ca]
- 2. cancerresearch.org [cancerresearch.org]
- 3. cancercenter.com [cancercenter.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Chemotherapy for colorectal cancer | GCCA [globalcca.org]
- 6. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 7. Colorectal Cancer Targeted Therapy | Targeted Drugs for Colorectal Cancer | American Cancer Society [cancer.org]
- 8. Targeted therapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 9. Immunotherapy Combo Approved for dMMR Colorectal Cancer - NCI [cancer.gov]
- 10. Immunotherapy for Colorectal Cancer | Immunotherapy for Rectal Cancer | American Cancer Society [cancer.org]
- 11. droracle.ai [droracle.ai]
- 12. Colon Cancer Treatment, by Stage | How to Treat Colon Cancer | American Cancer Society [cancer.org]
- 13. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the in vitro Activity of AZD5597 and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of AZD5597, a potent cyclin-dependent kinase (CDK) inhibitor, with other well-characterized CDK inhibitors. The information presented is intended to assist researchers in selecting the appropriate compounds for their studies in oncology and cell biology.
Introduction to this compound
This compound is a potent small molecule inhibitor of cyclin-dependent kinases, primarily targeting CDK1 and CDK2 with high affinity.[1][2] By inhibiting these key regulators of the cell cycle, this compound disrupts cell cycle progression, leading to anti-proliferative effects in cancer cells. Its mechanism of action makes it a valuable tool for studying cell cycle control and a potential candidate for cancer therapy.
Data Presentation: Comparative in vitro Activity
The following tables summarize the available quantitative data on the in vitro activity of this compound and other CDK inhibitors against various cancer cell lines.
Table 1: Biochemical Activity of Selected CDK Inhibitors
| Compound | CDK1 (IC50) | CDK2 (IC50) | CDK5 (IC50) | CDK9 (IC50) |
| This compound | 2 nM[1][2] | 2 nM[1][2] | - | - |
| Dinaciclib | 3 nM | 1 nM | 1 nM | 4 nM |
| Flavopiridol | ~100 nM | ~100 nM | - | ~7 nM |
| Roscovitine | ~0.65 µM | ~0.7 µM | ~0.2 µM | ~0.7 µM |
Table 2: Anti-proliferative Activity (IC50) of this compound and a Comparator in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) |
| LoVo | Colon Carcinoma | 0.039 (BrdU incorporation)[2] |
Table 3: Anti-proliferative Activity (IC50) of Comparator CDK Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| Dinaciclib | Glioma Cell Lines (Panel) | Glioblastoma | 0.02 - 0.04 µM |
| AZD5438 * | Glioma Cell Lines (Panel) | Glioblastoma | 2 - 15 µM |
| Flavopiridol | Anaplastic Thyroid Cancer (Panel) | Thyroid Cancer | 0.10 - 0.13 µM[3] |
| Roscovitine | Various Cancer Cell Lines | Various | ~15 µM (average)[4][5] |
Note: AZD5438 is a potent inhibitor of CDK1, CDK2, and CDK9 with a similar profile to this compound.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the CDK signaling pathway and a general workflow for assessing the anti-proliferative activity of CDK inhibitors.
Caption: Simplified CDK signaling pathway and points of inhibition by this compound.
References
- 1. The discovery of this compound, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AZD5597 Against Standard-of-Care Chemotherapies: A Comparative Guide
In the landscape of oncology drug development, rigorous evaluation against established standard-of-care therapies is paramount. This guide provides a comparative analysis of AZD5597, a potent cyclin-dependent kinase (CDK) inhibitor, against two widely used chemotherapeutic agents: dacarbazine, a standard for melanoma, and paclitaxel, a cornerstone in the treatment of non-small cell lung cancer (NSCLC). This comparison is based on available preclinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance.
Executive Summary
This compound is an inhibitor of CDK1 and CDK2, demonstrating potent anti-proliferative activity across a range of cancer cell lines.[1] Dacarbazine functions as an alkylating agent, inducing DNA damage and subsequent cell death. Paclitaxel is a microtubule stabilizer that disrupts mitotic spindle assembly, leading to cell cycle arrest and apoptosis. This guide presents in vitro cytotoxicity and in vivo efficacy data for these compounds, alongside detailed experimental methodologies and visual representations of their mechanisms of action. It is important to note that direct head-to-head preclinical studies comparing this compound with dacarbazine and paclitaxel in melanoma and NSCLC models, respectively, are limited in the public domain. Therefore, this guide compiles data from separate studies to facilitate an indirect comparison.
Data Presentation
In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound, dacarbazine, and paclitaxel in various cancer cell lines.
| Drug | Target/Mechanism | Cell Line | Cancer Type | IC50 | Citation |
| This compound | CDK1/CDK2 Inhibitor | LoVo | Colon Carcinoma | 0.039 µM (BrdU incorporation) | [1] |
| Dacarbazine | DNA Alkylating Agent | A375 | Malignant Melanoma | Additive growth inhibition observed, specific IC50 not provided in this study. | [2] |
| Paclitaxel | Microtubule Stabilizer | A549 | Non-Small Cell Lung Cancer | GI50 ranging from 4 to 24 nM | [3] |
Note: The provided IC50 value for this compound is based on a BrdU incorporation assay in a colon cancer cell line, which may not be directly comparable to viability assays in other cancer types. The GI50 for paclitaxel represents the concentration for 50% growth inhibition.
In Vivo Efficacy
The table below outlines the anti-tumor activity of the compounds in xenograft models.
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| This compound | Colon Adenocarcinoma Xenograft | 15 mg/kg, intraperitoneal injection, intermittent | 55% reduction in tumor volume | [1] |
| Dacarbazine | A375 Melanoma Xenograft | Not specified in the abstract | Not effective in reducing tumor growth in this particular study. | [2] |
| Paclitaxel | A549 NSCLC Xenograft | 24 mg/kg/day, intravenous, 5 consecutive days | Statistically significant tumor growth inhibition. | [3] |
| Paclitaxel | A549 NSCLC Xenograft | 600 mg/kg (of HDS-1 extract containing paclitaxel), oral | 86.1 ± 12.94% inhibition | [4] |
Note: The efficacy of dacarbazine can vary significantly between studies and models. The data for paclitaxel includes different administration routes and formulations which can influence outcomes.
Experimental Protocols
In Vitro Cytotoxicity Assays
Cell Lines and Culture:
-
LoVo (Colon Carcinoma): Maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
A375 (Malignant Melanoma): Cultured in DMEM supplemented with 10% fetal bovine serum.
-
A549 (Non-Small Cell Lung Cancer): Grown in a suitable medium, often RPMI-1640, supplemented with fetal bovine serum.
BrdU Incorporation Assay (for this compound):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Varying concentrations of this compound are added to the wells.
-
After a specified incubation period (e.g., 48 hours), bromodeoxyuridine (BrdU) is added to the wells.
-
Cells are incubated further to allow for BrdU incorporation into newly synthesized DNA.
-
Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
A substrate is added, and the resulting colorimetric or fluorometric signal, proportional to the amount of DNA synthesis, is measured.
-
IC50 values are calculated from the dose-response curves.
MTT Assay (for Dacarbazine and Paclitaxel):
-
Cells are seeded in 96-well plates.
-
After cell attachment, various concentrations of the test compound are added.
-
Following a defined exposure time (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
In Vivo Xenograft Studies
Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
Tumor Implantation:
-
Cultured cancer cells (e.g., A549 or A375) are harvested and resuspended in a suitable medium, sometimes mixed with Matrigel.
-
A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Drug Administration and Monitoring:
-
Once tumors reach the desired size, mice are randomized into control and treatment groups.
-
The drugs are administered according to a predefined schedule, dose, and route (e.g., intravenous, intraperitoneal, or oral).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, typically calculated using the formula: (Length x Width²)/2.
-
Animal body weight and general health are also monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised and weighed.
Data Analysis:
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits CDK1/2, blocking cell cycle progression.
Caption: Dacarbazine's metabolic activation and DNA alkylation mechanism.
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest.
Caption: General workflow for preclinical in vitro and in vivo testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction of dacarbazine and imexon, in vitro and in vivo, in human A375 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of AZD5597
For researchers and drug development professionals, the lifecycle of a potent compound like the CDK inhibitor AZD5597 extends beyond its experimental use. Ensuring its safe and compliant disposal is a critical final step to protect both laboratory personnel and the environment. This guide provides essential safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound.
As a potent research compound, all waste materials containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Adherence to institutional and local environmental regulations is paramount.
Key Safety and Disposal Data
To facilitate a clear understanding of the necessary precautions, the following table summarizes the essential data for handling and disposing of this compound.
| Parameter | Information | Citation |
| Chemical State | Solid powder | |
| Solubility | Soluble in DMSO, not in water. | |
| Primary Hazard | Potent CDK inhibitor with potential cytotoxic effects. To be handled as a hazardous substance. | [1] |
| Personal Protective Equipment (PPE) | Nitrile or other chemically resistant gloves, safety glasses with side shields or goggles, and a standard laboratory coat. | [2] |
| Disposal Classification | Hazardous Chemical Waste. | [2] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular solid waste. | [2] |
Procedural Guidance for Disposal
The following step-by-step protocol outlines the recommended procedure for the safe collection and disposal of this compound waste. This protocol is applicable to the pure compound, solutions (primarily in DMSO), and any contaminated laboratory materials.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound must be segregated from general laboratory waste.
-
Designated Waste Containers : Use separate, clearly labeled, and leak-proof hazardous waste containers for solid and liquid waste. These containers must be compatible with the chemical waste they are intended to hold. The original compound container can be used for solid waste if it remains in good condition.[2]
-
Labeling : All waste containers must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.
Step 2: Handling of Different Waste Forms
-
Solid Waste : Collect unused or expired this compound powder, along with any contaminated items such as gloves, absorbent paper, and pipette tips, in a designated solid hazardous waste container.
-
Liquid Waste : Solutions of this compound, typically in DMSO, must be collected in a designated liquid hazardous waste container. Given that DMSO can facilitate the absorption of other chemicals through the skin, extreme caution should be exercised.[3][4] These solutions should not be mixed with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps : Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also clearly labeled as hazardous chemical waste.[2]
-
Empty Containers : The original this compound container, even when empty, should be treated as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent (such as ethanol or methanol). The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[5] After triple-rinsing, the defaced or label-removed container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Step 3: Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6] For solid spills, carefully cover the material with damp absorbent paper to prevent the generation of dust.
-
Collect : Carefully gather the absorbed material and any contaminated debris using non-sparking tools.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose : Place all spill cleanup materials into the designated hazardous waste container.[2]
Step 4: Final Disposal
-
Contact EHS : All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]
-
Scheduled Pickup : Once a waste container is full, or after a designated accumulation time, arrange for a waste pickup according to your institution's procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
